(2S,5R)-5-Ethylpyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102734-97-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.202 |
IUPAC Name |
(2S,5R)-5-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-5-3-4-6(9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6+/m1/s1 |
InChI Key |
HOTLTPNJQNTQNS-RITPCOANSA-N |
SMILES |
CCC1CCC(N1)C(=O)N |
Synonyms |
2-Pyrrolidinecarboxamide,5-ethyl-,(2S-trans)-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide, a chiral pyrrolidine derivative. The synthesis of this specific molecule is not extensively detailed in publicly available literature; therefore, this guide presents a rational, multi-step approach based on established and analogous chemical transformations. The proposed pathway ensures control over the desired stereochemistry at the C2 and C5 positions.
The synthesis is divided into three main stages:
-
Preparation of the Pyrroline Precursor : Synthesis of the key intermediate, (S)-5-ethyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (also known as Δ¹-2-ethylpyrroline-5-carboxylic acid).
-
Stereoselective Reduction : Diastereoselective catalytic hydrogenation of the pyrroline precursor to establish the desired cis stereochemistry, yielding (2S,5R)-5-ethylpyrrolidine-2-carboxylic acid.
-
Amidation : Conversion of the carboxylic acid functionality to the final carboxamide product.
This document provides detailed experimental protocols for each key transformation, adapted from procedures for analogous compounds. All quantitative data is summarized for clarity.
Experimental Protocols and Data
Stage 1: Synthesis of (S)-5-Ethyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (3)
This stage involves the initial construction of the pyrrolidine ring with the ethyl substituent at the C5 position. A plausible approach starts from L-pyroglutamic acid, a readily available chiral starting material.
Step 1.1: Esterification of L-Pyroglutamic Acid (1)
L-Pyroglutamic acid is first converted to its methyl ester to protect the carboxylic acid and improve solubility in organic solvents for the subsequent reaction.
-
Reaction: L-Pyroglutamic acid to Methyl (S)-5-oxopyrrolidine-2-carboxylate (2)
-
Reagents and Conditions: Thionyl chloride (SOCl₂), Methanol (MeOH), 0 °C to reflux.
-
Protocol: L-pyroglutamic acid (1 equiv.) is suspended in methanol (5-10 volumes). The mixture is cooled to 0 °C, and thionyl chloride (1.2 equiv.) is added dropwise. After the addition, the reaction mixture is heated to reflux for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude methyl ester hydrochloride, which can be neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., dichloromethane) to give the free ester (2).
Step 1.2: Grignard Reaction with Ethylmagnesium Bromide
The methyl pyroglutamate is reacted with a Grignard reagent to introduce the ethyl group at the C5 position. This reaction proceeds via the formation of a lactam-derived intermediate which then cyclizes to the pyrroline.
-
Reaction: Methyl (S)-5-oxopyrrolidine-2-carboxylate (2) to (S)-5-Ethyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (3)
-
Reagents and Conditions: Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF or diethyl ether), low temperature (-78 °C to 0 °C).
-
Protocol: Methyl (S)-5-oxopyrrolidine-2-carboxylate (2) (1 equiv.) is dissolved in anhydrous THF (10-20 volumes) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of ethylmagnesium bromide (2.5 equiv.) in THF is added dropwise, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm slowly to 0 °C and stirred for 1-2 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified to pH ~4-5 with a dilute acid (e.g., 1M HCl), and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product (3).
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1.1 | Methyl (S)-5-oxopyrrolidine-2-carboxylate (2) | L-Pyroglutamic acid (1) | SOCl₂, MeOH | >95% |
| 1.2 | (S)-5-Ethyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (3) | Compound (2) | EtMgBr, THF | 60-70% |
Stage 2: Stereoselective Hydrogenation to (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (4)
This is a critical step to set the desired cis stereochemistry. Catalytic hydrogenation of the C=N bond of the pyrroline ring generally occurs from the less hindered face, leading to the cis product.
-
Reaction: (S)-5-Ethyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (3) to (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (4)
-
Reagents and Conditions: Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂, Adam's catalyst), acidic medium (e.g., glacial acetic acid or ethanol with HCl).
-
Protocol: The crude pyrroline derivative (3) (1 equiv.) is dissolved in glacial acetic acid (10-20 volumes). A catalytic amount of PtO₂ (0.05-0.1 equiv.) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated under reduced pressure to yield the crude product (4), which can be purified by recrystallization.
| Step | Product | Starting Material | Catalyst | Diastereomeric Ratio (cis:trans) | Typical Yield |
| 2 | (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (4) | Compound (3) | PtO₂ | >95:5 | 85-95% |
Stage 3: Amidation to this compound (6)
The final step is the conversion of the carboxylic acid to the primary amide. A common and effective method is to first convert the carboxylic acid to an ester, which is then subjected to ammonolysis.
Step 3.1: Esterification of (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (4)
-
Reaction: (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (4) to Methyl (2S,5R)-5-ethylpyrrolidine-2-carboxylate (5)
-
Reagents and Conditions: Thionyl chloride (SOCl₂), Methanol (MeOH), 0 °C to room temperature.
-
Protocol: The carboxylic acid (4) (1 equiv.) is suspended in methanol (5-10 volumes) and cooled to 0 °C. Thionyl chloride (1.2 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure to give the crude methyl ester hydrochloride.
Step 3.2: Ammonolysis of the Methyl Ester (5)
-
Reaction: Methyl (2S,5R)-5-ethylpyrrolidine-2-carboxylate (5) to this compound (6)
-
Reagents and Conditions: Methanolic ammonia, pressure vessel.
-
Protocol: The crude methyl ester hydrochloride (5) is dissolved in a saturated solution of ammonia in methanol (methanolic ammonia). The solution is transferred to a sealed pressure vessel and heated to 50-60 °C for 24-48 hours. After cooling, the solvent and excess ammonia are removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to afford the final product (6).
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 3.1 | Methyl (2S,5R)-5-ethylpyrrolidine-2-carboxylate (5) | Compound (4) | SOCl₂, MeOH | >95% (crude) |
| 3.2 | This compound (6) | Compound (5) | Methanolic Ammonia | 70-85% |
Synthesis Pathway Visualization
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis of this compound.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a single synthetic step, from reaction setup to product isolation and analysis.
Caption: General experimental workflow for a synthetic chemistry process.
Novel Synthetic Approaches for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide is a chiral synthetic building block of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides an in-depth overview of a proposed novel synthetic pathway for this target molecule. As no direct synthesis has been reported in the literature, this guide leverages established stereoselective methods for the synthesis of analogous 2,5-disubstituted pyrrolidines. Detailed experimental protocols, based on similar transformations, are provided, along with a comprehensive summary of expected quantitative data. The proposed synthesis commences from the readily available chiral precursor, L-pyroglutamic acid, and proceeds through a sequence of stereocontrolled alkylation, lactam reduction, and final amidation. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds.
Introduction
The pyrrolidine scaffold is a privileged motif in a vast array of natural products and pharmaceutical agents. The stereochemical arrangement of substituents on the pyrrolidine ring plays a crucial role in determining their biological activity. Specifically, the (2S,5R) stereoisomer of 5-substituted pyrrolidine-2-carboxamides has been identified as a key pharmacophore in several drug candidates. This guide outlines a rational and novel synthetic strategy for this compound, a compound with potential applications in drug discovery and development. The proposed pathway is designed to be efficient and stereoselective, starting from a commercially available and inexpensive chiral starting material.
Proposed Synthetic Pathway
The proposed synthesis of this compound starts from L-pyroglutamic acid, which possesses the desired (S) stereochemistry at the C2 position. The overall strategy involves three key stages:
-
Stereoselective introduction of the ethyl group at the C5 position: This is the most critical step for establishing the desired (5R) stereochemistry.
-
Reduction of the lactam functionality: Conversion of the pyroglutamate ring to the corresponding pyrrolidine.
-
Functional group manipulation: Final conversion of the carboxylic acid moiety to the target carboxamide.
A schematic overview of the proposed synthetic workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Analogous Methods)
The following protocols are based on established procedures for similar transformations on pyrrolidine and pyroglutamate systems. Optimization may be required to achieve the desired yields and stereoselectivity for the target molecule.
Step 1: Protection of L-Pyroglutamic Acid (Esterification)
Objective: To protect the carboxylic acid group of L-pyroglutamic acid as an ester to prevent its interference in subsequent reactions.
Methodology:
-
To a suspension of L-pyroglutamic acid (1.0 eq) in an appropriate alcohol (e.g., methanol or ethanol, ~5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the desired ester.
| Reactant | Reagent | Product | Typical Yield | Reference |
| L-Pyroglutamic acid | SOCl₂, ROH | (S)-5-Oxopyrrolidine-2-carboxylic acid ester | >95% | General esterification procedure |
Step 2: Diastereoselective Alkylation
Objective: To introduce an ethyl group at the C5 position with the desired (R) configuration. This is achieved through the formation of a lithium enolate followed by alkylation.
Methodology:
-
Dissolve the (S)-5-Oxopyrrolidine-2-carboxylic acid ester (1.0 eq) in anhydrous THF (~10-20 volumes) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired (2S,5R) diastereomer.
| Substrate | Reagents | Product | Expected Diastereomeric Ratio (dr) | Expected Yield | Reference |
| (S)-5-Oxopyrrolidine-2-carboxylic acid ester | 1. LDA, THF, -78 °C2. Ethyl iodide | (2S,5R)-5-Ethyl-5-oxopyrrolidine-2-carboxylic acid ester | >10:1 | 70-85% | Based on analogous alkylations of pyroglutamates |
Step 3: Lactam Reduction
Objective: To reduce the lactam carbonyl group to a methylene group, forming the pyrrolidine ring.
Methodology:
-
Dissolve the (2S,5R)-5-Ethyl-5-oxopyrrolidine-2-carboxylic acid ester (1.0 eq) in anhydrous THF (~10-20 volumes) under an inert atmosphere.
-
Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0-3.0 eq, 1 M in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by 1 M HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Make the solution basic (pH > 10) with aqueous NaOH and extract with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
| Substrate | Reagent | Product | Expected Yield | Reference |
| (2S,5R)-5-Ethyl-5-oxopyrrolidine-2-carboxylic acid ester | BH₃·THF | (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid ester | 80-90% | Based on reductions of similar lactams |
Step 4: Deprotection (Hydrolysis)
Objective: To hydrolyze the ester to the corresponding carboxylic acid.
Methodology:
-
Dissolve the (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid ester (1.0 eq) in a mixture of THF and water (e.g., 1:1).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
| Substrate | Reagent | Product | Expected Yield | Reference |
| (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid ester | LiOH, THF/H₂O | (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid | >90% | Standard ester hydrolysis conditions |
Step 5: Amidation
Objective: To convert the carboxylic acid to the final carboxamide product.
Methodology:
-
Dissolve the (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol) and stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
| Substrate | Reagents | Product | Expected Yield | Reference |
| (2S,5R)-5-Ethylpyrrolidine-2-carboxylic acid | EDC, HOBt, NH₃ | This compound | 75-85% | Standard peptide coupling/amidation protocols |
Logical Relationships and Key Considerations
The success of this synthetic route hinges on several key factors, which are interrelated. The following diagram illustrates these logical dependencies.
Caption: Interdependencies of key factors for a successful synthesis.
Conclusion
This technical guide presents a well-reasoned and novel synthetic pathway for this compound, a valuable chiral building block. While a direct, published synthesis is not yet available, the proposed route is firmly grounded in established and reliable methodologies for the stereoselective synthesis of substituted pyrrolidines. The detailed, analogous experimental protocols and tabulated data provide a solid foundation for researchers to embark on the synthesis of this and related compounds. The successful execution of this synthesis will provide access to a versatile scaffold for the development of new therapeutic agents. Further optimization of each step will be crucial for achieving high overall yields and stereochemical purity.
An In-depth Technical Guide to (2S)-Pyrrolidine-2-carboxamide: A Representative Pyrrolidine Carboxamide
Disclaimer: Information regarding the specific chemical entity (2S,5R)-5-Ethylpyrrolidine-2-carboxamide is not available in public scientific databases. This guide provides a comprehensive overview of the closely related and well-characterized compound, (2S)-Pyrrolidine-2-carboxamide , also known as L-Prolinamide. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with similar chemical scaffolds.
Chemical Properties and Structure
(2S)-Pyrrolidine-2-carboxamide is a chiral organic compound that serves as a common intermediate in the synthesis of catalysts and chiral drug molecules. Its structure features a pyrrolidine ring with a carboxamide group at the 2-position, with the stereochemistry defined as 'S'.
Quantitative Chemical Data
The following table summarizes the key physicochemical properties of (2S)-Pyrrolidine-2-carboxamide.
| Property | Value | Source |
| IUPAC Name | (2S)-pyrrolidine-2-carboxamide | PubChem |
| Molecular Formula | C₅H₁₀N₂O | ChemBK[1] |
| Molecular Weight | 114.15 g/mol | ChemBK[1] |
| Melting Point | 95-97 °C | ChemBK[1] |
| Boiling Point (Predicted) | 303.6 ± 31.0 °C | ChemBK[1] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | ChemBK[1] |
| Water Solubility | Soluble | ChemBK[1] |
| Solubility in Organic Solvents | Soluble in DMSO, N,N-dimethylformamide, methanol, ethanol | ChemBK[1] |
| pKa (Predicted) | 16.21 ± 0.20 | ChemBK[1] |
| Flash Point | 137.4 °C | ChemBK[1] |
| Appearance | White to gray-white solid powder/Crystalline powder | ChemBK[1] |
Chemical Structure
The chemical structure of (2S)-Pyrrolidine-2-carboxamide is depicted below. The stereochemistry at the second carbon of the pyrrolidine ring is of the 'S' configuration.
References
A Technical Guide to the Spectroscopic Characterization of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the expected spectroscopic data for the novel chiral compound (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Due to the novelty of this specific stereoisomer, this document outlines the theoretical spectroscopic values derived from its structure and provides generalized, detailed experimental protocols for obtaining such data. This information is crucial for researchers engaged in the synthesis, identification, and characterization of new chemical entities in drug discovery and development.
Chemical Structure
This compound is a pyrrolidine derivative featuring two stereocenters, an ethyl group at the C5 position, and a primary carboxamide group at the C2 position. The specific stereochemistry, (2S,5R), dictates a trans relationship between the ethyl and carboxamide groups.
Molecular Formula: C₇H₁₄N₂O Molecular Weight: 142.20 g/mol
Predicted Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its functional groups and stereochemistry.
Table 1: Predicted ¹H-NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | br s | 1H | -CO NH ₂ (amide) |
| ~ 5.5 - 5.8 | br s | 1H | -CO NH ₂ (amide) |
| ~ 3.6 - 3.8 | m | 1H | CH -CONH₂ (C2) |
| ~ 3.1 - 3.3 | m | 1H | CH -CH₂CH₃ (C5) |
| ~ 2.0 - 2.2 | m | 1H | Pyrrolidine CH ₂ (C3) |
| ~ 1.8 - 2.0 | m | 1H | Pyrrolidine CH ₂ (C3) |
| ~ 1.5 - 1.7 | m | 2H | Pyrrolidine CH ₂ (C4) |
| ~ 1.4 - 1.6 | m | 2H | -CH₂CH₃ (ethyl) |
| ~ 2.5 - 2.8 | br s | 1H | NH (ring) |
| ~ 0.9 - 1.0 | t | 3H | -CH₂CH ₃ (ethyl) |
Table 2: Predicted ¹³C-NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 178 | C =O (amide) |
| ~ 60 - 63 | C H-CONH₂ (C2) |
| ~ 58 - 61 | C H-CH₂CH₃ (C5) |
| ~ 30 - 33 | Pyrrolidine C H₂ (C3) |
| ~ 28 - 31 | Pyrrolidine C H₂ (C4) |
| ~ 25 - 28 | -C H₂CH₃ (ethyl) |
| ~ 10 - 13 | -CH₂C H₃ (ethyl) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3350, 3180 | Strong, br | N-H stretch (primary amide) |
| ~ 3300 | Medium, br | N-H stretch (secondary amine, ring) |
| ~ 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~ 1670 | Strong | C=O stretch (Amide I band) |
| ~ 1640 | Medium | N-H bend (primary amide, Amide II) |
| ~ 1465 | Medium | C-H bend (CH₂) |
| ~ 1130 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 142 | High | [M]⁺ (Molecular Ion) |
| 113 | Medium | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 98 | Medium | [M - CONH₂]⁺ (Loss of carboxamide group) |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
| 44 | High | [CONH₂]⁺ (Carboxamide fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H-NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Collect a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Sample Preparation:
-
Neat (for oils): Place a small drop of the sample between two KBr or NaCl plates.
-
Thin Film (for solids): Dissolve the solid in a volatile solvent (e.g., CH₂Cl₂), cast a film on a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition (ESI-MS for accurate mass):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 143.11).
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Acquisition (GC-MS with EI for fragmentation):
-
Inject a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
The GC will separate the compound from any impurities before it enters the EI source.
-
The EI source will generate the molecular ion and characteristic fragment ions.
-
-
Data Processing: The mass-to-charge ratios (m/z) of the ions are plotted against their relative abundances to generate the mass spectrum.
Visualization of Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
An In-depth Technical Guide to the Therapeutic Targets of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide (Brivaracetam)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide, commercially known as Brivaracetam, is a third-generation anti-epileptic drug (AED) approved for the treatment of partial-onset seizures.[1][2] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of Brivaracetam, with a focus on its primary mechanism of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Primary Therapeutic Target: Synaptic Vesicle Glycoprotein 2A (SV2A)
The principal therapeutic target of Brivaracetam is the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein found in synaptic vesicles of neurons and endocrine cells.[3][4] SV2A is critically involved in the regulation of neurotransmitter release, although its precise function is still under investigation.[3] By binding to SV2A, Brivaracetam modulates its function, leading to a reduction in neuronal hyperexcitability and seizure activity.[3][4]
Binding Affinity and Specificity
Brivaracetam exhibits a significantly higher binding affinity for SV2A compared to its predecessor, Levetiracetam. Preclinical studies have demonstrated that Brivaracetam's affinity for SV2A is approximately 15- to 30-fold greater than that of Levetiracetam.[5] This enhanced affinity is believed to contribute to its potent anti-seizure effects.[6] Unlike Levetiracetam, Brivaracetam shows a more selective interaction with SV2A and does not significantly modulate other targets such as AMPA receptors or various ion channels at therapeutically relevant concentrations.[1][4]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of Brivaracetam and Levetiracetam for the SV2A protein from preclinical studies.
| Compound | Radioligand | Preparation | Ki (μM) | Reference |
| Brivaracetam | [3H]Brivaracetam | Human SV2A expressed in CHO cells | 0.03 (IC50) | [7] |
| Levetiracetam | [3H]Brivaracetam | Human SV2A expressed in CHO cells | 1.74 | [7] |
| Levetiracetam | [3H]ucb 30889 | Rat brain tissue (at 37°C) | 8 | [8] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; CHO: Chinese Hamster Ovary.
Potential Secondary Therapeutic Mechanisms
While the primary mechanism of action of Brivaracetam is its high-affinity binding to SV2A, some studies suggest potential secondary mechanisms that may contribute to its overall anti-epileptic profile.
-
Modulation of Voltage-Gated Sodium Channels: Some evidence suggests that Brivaracetam may weakly inhibit voltage-gated sodium channels, which could further contribute to the stabilization of neuronal membranes.[3]
-
Indirect Influence on GABAergic Transmission: While Brivaracetam does not directly bind to GABA receptors, it has been proposed that it may indirectly enhance GABAergic transmission, contributing to its inhibitory effects on neuronal hyperexcitability.[3]
Clinical Efficacy in Partial-Onset Seizures
Pooled data from three Phase III clinical trials (NCT00490035, NCT00464269, and NCT01261325) have demonstrated the efficacy of adjunctive Brivaracetam in reducing the frequency of partial-onset seizures in adults.[1][2]
| Dosage (mg/day) | Percent Reduction in Seizure Frequency over Placebo (per 28 days) | ≥50% Responder Rate | Placebo Responder Rate | Reference |
| 50 | 19.5% | 34.2% | 20.3% | [1][2] |
| 100 | 24.4% | 39.5% | 20.3% | [1][2] |
| 200 | 24.0% | 37.8% | 20.3% | [1][2] |
Experimental Protocols
Radioligand Binding Assay for SV2A
This protocol describes a competitive binding assay to determine the affinity of a test compound for the SV2A protein using [3H]-Brivaracetam as the radioligand.
Materials:
-
Membrane preparations from cells expressing human SV2A (e.g., CHO cells) or from brain tissue.[7]
-
[3H]-Brivaracetam (Radioligand).
-
Unlabeled Brivaracetam (for determining non-specific binding).
-
Test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-Brivaracetam, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, use a high concentration of unlabeled Brivaracetam instead of the test compound.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[9]
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording neuronal activity to assess the effect of Brivaracetam on synaptic transmission.
Materials:
-
Cultured neurons or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with micromanipulators.
-
Brivaracetam solution.
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons for recording. Place the preparation in a recording chamber continuously perfused with aCSF.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance (e.g., 3-7 MΩ) and fill them with the intracellular solution.[10][11]
-
Cell Targeting and Sealing: Under microscopic guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-ohm seal) between the pipette tip and the cell membrane.[10][11]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing a whole-cell recording configuration.[10][11]
-
Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents).
-
Drug Application: Perfuse the recording chamber with aCSF containing a known concentration of Brivaracetam and record the changes in synaptic activity.
-
Data Analysis: Analyze the recorded currents to determine the effects of Brivaracetam on parameters such as the frequency and amplitude of synaptic events.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of Brivaracetam at the synapse.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Brivaracetam? [synapse.patsnap.com]
- 4. A brief review on efficacy and safety of brivaracetam in the management of partial onset epilepsy - IP Indian J Neurosci [ijnonline.org]
- 5. A review of the pharmacology and clinical efficacy of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brivaracetam: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Approved Drugs with Synaptic Vesicle Protein 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Binding to Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of the novel compound (2S,5R)-5-Ethylpyrrolidine-2-carboxamide to its putative target, the nicotinic acetylcholine receptor (nAChR). Given the structural characteristics of the compound, this document will proceed under the well-founded hypothesis that it acts as a ligand for nAChRs, a critical family of ligand-gated ion channels involved in a myriad of physiological and pathological processes.
This whitepaper will detail the experimental and computational protocols necessary to elucidate the binding affinity, mode of interaction, and potential functional consequences of this binding. All quantitative data from analogous ligand-receptor interactions are summarized for comparative analysis, and key workflows and signaling pathways are visualized to enhance understanding.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[1][2] These receptors are assembled from a combination of 17 different subunits (α1-10, β1-4, γ, δ, and ε) into a variety of receptor subtypes with distinct pharmacological and physiological profiles.[3][4] The agonist binding site is typically located at the interface between an α subunit and an adjacent subunit.[1][5][6] Upon binding of an agonist like acetylcholine or nicotine, the receptor undergoes a conformational change, leading to the opening of a central ion pore and subsequent cation influx.[1]
The α7 and α4β2 subtypes are the most abundant and well-studied nAChRs in the brain and are implicated in cognitive function, learning, memory, and addiction.[7][8] Consequently, they are prominent targets for drug discovery efforts aimed at treating neurological and psychiatric disorders.
In Silico Modeling Workflow
The in silico investigation of this compound binding to a selected nAChR subtype, such as the α7 or α4β2 receptor, follows a multi-step computational workflow. This process allows for the prediction and analysis of the ligand-receptor interaction at an atomic level.
Experimental Protocols
This section details the standard computational methodologies for investigating the binding of this compound to a target nAChR.
Homology Modeling of the nAChR
Due to the limited availability of high-resolution crystal structures for all nAChR subtypes, homology modeling is often the first step.[9][10][11][12]
-
Template Selection: A suitable template structure is identified from the Protein Data Bank (PDB). For nAChRs, the crystal structures of the acetylcholine-binding protein (AChBP) or existing nAChR structures (e.g., from Torpedo marmorata) are commonly used.[6][11]
-
Sequence Alignment: The amino acid sequence of the target nAChR subunit (e.g., human α7) is aligned with the template sequence.
-
Model Building: A 3D model of the target receptor is generated using software such as MODELLER or SWISS-MODEL.
-
Model Validation: The quality of the generated model is assessed using tools like PROCHECK and Ramachandran plots to ensure stereochemical viability.
Molecular Docking
Molecular docking predicts the preferred orientation of the ligand when bound to the receptor.[13][14]
-
Ligand and Receptor Preparation: The 3D structure of this compound is generated and energy-minimized. The prepared receptor model has charges assigned and non-polar hydrogens merged.
-
Grid Generation: A grid box is defined around the putative binding site in the receptor. For nAChRs, this is at the interface between subunits.
-
Docking Simulation: Docking is performed using software like AutoDock, Glide, or GOLD.[14] The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.[15][16]
-
System Setup: The docked ligand-receptor complex is placed in a simulated physiological environment, typically a lipid bilayer (e.g., POPC) solvated with water and ions.[10][17]
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to relax the system.
-
Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the binding, identify key protein-ligand interactions, and calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Quantitative Data Presentation
While specific experimental binding data for this compound is not yet publicly available, the following tables present representative binding affinities for structurally similar compounds targeting nAChRs. This data serves as a benchmark for what might be expected from future experimental validation.
Table 1: Binding Affinities of Pyrrolidine-based Ligands for nAChR Subtypes
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Varenicline | α4β2 | 0.1 | Foulds et al., 2006 |
| A-85380 | α4β2 | 0.04 | Abreo et al., 1996 |
| Sazetidine-A | α4β2 | 0.3 | Xiao et al., 2006 |
| Compound 301 | α4β2 | ~20 (IC50) | Lemen et al., 2009[18] |
| ABT-418 | α4β2 | 2 | Decker et al., 1995 |
Table 2: Predicted Binding Energies from In Silico Studies of nAChR Ligands
| Ligand | nAChR Model | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Reference |
| Nicotine | α4β2 | -8.5 | -35.2 | Falahati et al., 2017 |
| Epibatidine | α7 | -9.2 | -42.1 | Yu et al., 2011 |
| Dihydro-β-erythroidine | α4β2 | -10.1 | -48.5 | Alam et al., 2017[15] |
| Imidacloprid | Apis mellifera α1/β1 | -7.8 | N/A | Taly et al., 2008[11] |
nAChR-Mediated Signaling Pathways
The binding of an agonist to an nAChR initiates a cascade of intracellular signaling events, primarily driven by the influx of cations like Na+ and Ca2+.[7] These events can lead to various cellular responses, including neurotransmitter release, gene expression changes, and modulation of cell survival pathways.
Activation of nAChRs can trigger the PI3K/Akt and MAPK/ERK pathways, both of which are crucial for promoting neuronal survival and plasticity.[7][19] The influx of calcium can also directly stimulate the release of neurotransmitters from presynaptic terminals.
Conclusion
The in silico modeling approaches outlined in this guide provide a robust framework for characterizing the interaction of this compound with nicotinic acetylcholine receptors. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, it is possible to predict the binding mode, estimate binding affinity, and understand the dynamic nature of the ligand-receptor complex. These computational insights are invaluable for guiding further experimental validation and for the rational design of novel, subtype-selective nAChR ligands with therapeutic potential. The integration of these in silico methods into the drug discovery pipeline can significantly accelerate the identification and optimization of promising new drug candidates.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic receptor pharmacology in silico: Insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 6. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homology modeling and molecular dynamics simulations of transmembrane domain structure of human neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homology Modeling and Molecular Dynamics Simulations of Transmembrane Domain Structure of Human Neuronal Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In silico modeling of the α7 nicotinic acetylcholine receptor: new pharmacological challenges associated with multiple modes of signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating ligand-induced dynamics in nuclear receptors through MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scaffold Ranking and Positional Scanning Utilized in the Discovery of nAChR-Selective Compounds Suitable for Optimization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide Derivatives and Analogues: A Technical Guide for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide derivatives and their analogues, a class of compounds with significant potential in drug discovery, particularly as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). This document outlines their structure-activity relationships, relevant experimental protocols, and the underlying signaling pathways.
Core Concepts and Structure-Activity Relationships
The (2S,5R) stereochemistry of the pyrrolidine ring is a critical determinant of the biological activity of these carboxamide derivatives. Research into C5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines has demonstrated that this specific spatial arrangement is essential for potent and selective inhibition of DPP-IV, an enzyme implicated in the regulation of glucose metabolism.
Quantitative Data for Analogous Compounds
The following table summarizes the inhibitory activity of (2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl derivatives against DPP-IV and related proteases, highlighting the importance of the C5 substitution and the stereochemistry for selectivity.
| Compound ID | C5-Substituent | DPP-IV Ki (nM) | DPP8 Ki (μM) | DPP9 Ki (μM) | Selectivity (DPP8/DPP-IV) | Selectivity (DPP9/DPP-IV) |
| ABT-279 | Ethynyl | 1.0 | > 30 | > 30 | > 30,000 | > 30,000 |
Data sourced from Madar et al., J. Med. Chem. 2006, 49 (21), 6416-6420.[1]
This data for the ethynyl analogue strongly supports the hypothesis that a (2S,5R)-5-ethyl substituent would also confer potent and selective DPP-IV inhibition. The ethyl group, being a small alkyl substituent, is expected to fit comfortably within the S2 pocket of the DPP-IV active site.
Experimental Protocols
Stereoselective Synthesis of (2S,5R)-5-Alkylpyrrolidine-2-carboxylic Acid Core
A crucial step in the synthesis of the target compounds is the stereoselective preparation of the cis-2-carboxy-5-alkylpyrrolidine core. While a specific protocol for the 5-ethyl derivative is not detailed in the literature, a general and adaptable method involves the Wacker-type aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamide nucleophiles. This method provides enantiopure cis-2,5-disubstituted pyrrolidines.[2][3]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound derivatives.
In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol is adapted from commercially available DPP-IV inhibitor screening assay kits and published methodologies.[4][5][6][7]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: H-Gly-Pro-pNA (p-nitroanilide) or H-Gly-Pro-AMC (aminomethylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well microplate (black for fluorescent assays)
-
Microplate reader (spectrophotometer for pNA substrate, fluorometer for AMC substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in assay buffer.
-
Prepare a working solution of the DPP-IV substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer containing a final DMSO concentration of ≤1%.
-
-
Assay Protocol:
-
To the wells of the 96-well plate, add 25 µL of the diluted test compounds or controls.
-
Add 25 µL of the DPP-IV enzyme solution to all wells except for the blank (substrate control) wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the DPP-IV substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background reading (from wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for DPP-IV Inhibition Assay:
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Signaling Pathways
DPP-IV inhibitors exert their therapeutic effects by modulating the incretin pathway. DPP-IV is a serine protease that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis.
By inhibiting DPP-IV, this compound derivatives would increase the circulating levels of active GLP-1 and GIP. This leads to several downstream effects:
-
Enhanced glucose-dependent insulin secretion: GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner.
-
Suppressed glucagon secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, contributing to a feeling of satiety and reducing postprandial glucose excursions.
-
Improved β-cell function and mass: Preclinical studies suggest that GLP-1 may have protective and proliferative effects on pancreatic β-cells.
Signaling Pathway of DPP-IV Inhibition:
Caption: Signaling pathway illustrating the mechanism of action of DPP-IV inhibitors.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly for the treatment of type 2 diabetes through the inhibition of DPP-IV. The available data on analogous compounds strongly supports the importance of the (2S,5R) stereochemistry for achieving high potency and selectivity. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanism of action to aid researchers and drug development professionals in their exploration of this valuable chemical scaffold. Further investigation is warranted to synthesize and characterize the specific 5-ethyl derivatives to fully elucidate their therapeutic potential.
References
- 1. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of cis-2,5-disubstituted pyrrolidines via Wacker-type aerobic oxidative cyclization of alkenes with tert-butanesulfinamide nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
A Technical Guide to the Anticipated Biological Activity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
Disclaimer: Publicly available scientific literature and databases do not contain specific biological activity data for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. This document, therefore, presents a projection of its potential biological activities based on the well-documented pharmacology of the broader class of pyrrolidine-2-carboxamide derivatives. The quantitative data and experimental protocols provided are illustrative examples based on common findings for this structural class and should be treated as hypothetical until validated by specific experimental evidence for the compound .
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The pyrrolidine-2-carboxamide moiety, in particular, has been extensively explored as a versatile template for the design of agents targeting a wide array of biological targets.[1][3] These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][4][5] This technical guide will synthesize the known biological activities of structurally related pyrrolidine-2-carboxamide derivatives to build a hypothetical profile for this compound.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound could plausibly exhibit efficacy in the following areas:
-
Anticancer Activity: Numerous pyrrolidine carboxamide derivatives have been reported to possess potent antiproliferative effects against various cancer cell lines.[4][5][6][7]
-
Antimicrobial Activity: The pyrrolidine core is a common feature in compounds with antibacterial and antifungal properties.[3]
-
Anti-inflammatory Activity: Certain derivatives have shown potential in modulating inflammatory pathways.
-
Antidiabetic Activity: A structurally similar compound, a (2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl derivative, is a known inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[8]
Quantitative Data on Related Pyrrolidine-2-Carboxamide Derivatives
The following tables summarize representative quantitative data for various pyrrolidine-2-carboxamide derivatives from published studies. This data is intended to provide a comparative context for the potential potency of this compound.
Table 1: Illustrative Anticancer Activity of Pyrrolidine-2-Carboxamide Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrrolidine-carboxamides | A-549 (Lung) | 0.90 | Doxorubicin | 1.10 |
| Pyrrolidine-carboxamides | MCF-7 (Breast) | 0.85 | Doxorubicin | 1.20 |
| Pyrrolidine-carboxamides | HT-29 (Colon) | 0.95 | Doxorubicin | 1.00 |
| 5-Oxopyrrolidine Derivatives | A549 (Lung) | Potent Activity | Cisplatin | - |
Data is hypothetical and based on reported activities of various pyrrolidine carboxamide derivatives.[4][7]
Table 2: Illustrative Antimicrobial Activity of Pyrrolidine-2-Carboxamide Analogs
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyrrolidine Derivatives | S. aureus | 16-256 | Ciprofloxacin | 0.50–16 |
| Pyrrolidine Derivatives | E. coli | 32-128 | Ciprofloxacin | 0.50–16 |
| Pyrrolidine Derivatives | C. albicans | 64-256 | Nystatin | 0.50–2 |
Data is hypothetical and based on reported activities of various pyrrolidine derivatives.[3]
Table 3: Illustrative Anti-inflammatory Activity of Pyrrolidine Analogs
| Compound Class | Enzyme Target | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pyrrolidine-dione Derivative | COX-1 | 314 | Indomethacin | - |
| Pyrrolidine-dione Derivative | COX-2 | 130 | Indomethacin | - |
| Pyrrolidine-dione Derivative | 5-LOX | 105 | Indomethacin | - |
Data is for a succinimide (pyrrolidine-2,5-dione) derivative and is illustrative of potential anti-inflammatory activity.[9]
Table 4: Illustrative DPP-IV Inhibitory Activity of a Related Pyrrolidine Derivative
| Compound | Target | Ki (nM) | Selectivity vs. DPP8/DPP9 |
| (2S,5R)-2-cyano-5-ethynyl-pyrrolidine derivative (ABT-279) | DPP-IV | 1.0 | >30,000-fold |
This data is for a structurally related compound and suggests a potential mechanism for antidiabetic activity.[8]
Experimental Protocols
The following are detailed, representative methodologies for key experiments that would be used to characterize the biological activity of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro DPP-IV Inhibition Assay
Objective: To assess the inhibitory activity of the test compound against the dipeptidyl peptidase-IV (DPP-IV) enzyme.
Methodology:
-
Reagents: Recombinant human DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound.
-
Assay Procedure: The assay is performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the DPP-IV enzyme in a buffer solution.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore).
-
Data Analysis: The initial reaction rates are calculated. The percentage of inhibition is determined by comparing the rates in the presence of the test compound to the rate of the vehicle control. The IC50 value is calculated from the dose-response curve.
Visualizations of Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of pyrrolidine-2-carboxamide derivatives.
Caption: Potential anticancer signaling pathways targeted by pyrrolidine-2-carboxamide derivatives.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide: A Literature Review and Background
Disclaimer: A comprehensive literature search did not yield specific data for the compound (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Therefore, this technical guide provides a review of the broader class of 5-substituted-pyrrolidine-2-carboxamides, with a focus on their potential as therapeutic agents, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information presented is based on structurally related compounds and general principles in medicinal chemistry.
Introduction
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered ring system allows for precise spatial orientation of substituents, making it an attractive template for designing enzyme inhibitors and receptor ligands. The stereochemistry at the C2 and C5 positions is crucial for biological activity, often dictating the potency and selectivity of the molecule. This guide explores the synthesis, biological activities, and structure-activity relationships of 5-alkyl-pyrrolidine-2-carboxamides, with a particular emphasis on their potential as DPP-4 inhibitors for the treatment of type 2 diabetes.
Synthesis of 5-Substituted-Pyrrolidine-2-Carboxamides
The synthesis of stereochemically defined 5-substituted-pyrrolidine-2-carboxamides is a key challenge. A common strategy involves the use of chiral starting materials, such as L-proline or L-pyroglutamic acid, to establish the desired stereochemistry at the C2 position. The substituent at the C5 position can be introduced through various synthetic transformations.
A representative synthetic workflow for obtaining such compounds is outlined below. This generalized scheme highlights the key steps that could be adapted for the synthesis of this compound.
Experimental Protocols:
While a specific protocol for this compound is unavailable, a general procedure for the key amide coupling step is provided below, based on standard laboratory practices.
General Amide Coupling Protocol:
-
Activation of the Carboxylic Acid: To a solution of the (2S,5R)-5-alkylpyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), is added a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine; 2.0 eq). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
-
Addition of the Amine: The desired amine (e.g., ammonia, or a primary/secondary amine; 1.2 eq) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acidic solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carboxamide.
Biological Activity and Mechanism of Action
Pyrrolidine-2-carboxamide derivatives have been extensively explored as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[5] This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.
The interaction of pyrrolidine-based inhibitors with the active site of DPP-4 is well-characterized. The pyrrolidine ring typically occupies the S1 pocket of the enzyme, which has a preference for proline-like structures. The carboxamide group can form crucial hydrogen bond interactions with amino acid residues in the active site. Substituents on the pyrrolidine ring, particularly at the C5 position, can extend into the S2 pocket, influencing the potency and selectivity of the inhibitor.
Structure-Activity Relationship (SAR)
For pyrrolidine-based DPP-4 inhibitors, the following SAR principles have been established from studies on analogous compounds:
-
Stereochemistry: The stereochemistry at both the C2 and C5 positions is critical for potent DPP-4 inhibition. The (2S) configuration at the C2 position is generally preferred as it mimics the natural L-proline substrate. The stereochemistry at the C5 position influences the orientation of the substituent in the S2 pocket of the enzyme, which can significantly impact binding affinity.
-
C2-Carboxamide: The carboxamide group at the C2 position is a key pharmacophore, forming essential hydrogen bonds with the enzyme's active site residues.
-
C5-Substituent: The nature and size of the substituent at the C5 position are important for optimizing potency and selectivity. Small alkyl groups, such as an ethyl group, can provide favorable van der Waals interactions within the hydrophobic S2 pocket. The (5R) configuration would orient the ethyl group in a specific vector within this pocket, which could either be beneficial or detrimental to binding, depending on the precise shape and properties of the pocket.
Quantitative Data for Related Pyrrolidine-2-carboxamide Derivatives
While no quantitative data exists for this compound, the following table summarizes the DPP-4 inhibitory activity of some representative pyrrolidine-2-carboxamide and related derivatives from the literature to provide context.
| Compound | C5-Substituent | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | -CN (part of a larger substituent) | 2.3 | N/A |
| Saxagliptin | -CN (part of a larger substituent) | 50 | N/A |
| Related Pyrrolidine-2-carbonitriles | Various aryl groups | 4 - 113,600 | [3] |
Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution.
Conclusion
This compound represents an interesting, yet unexplored, small molecule with potential for biological activity. Based on the extensive research into related pyrrolidine-2-carboxamide structures, it is plausible that this compound could exhibit inhibitory activity against DPP-4. The specific stereochemistry and the presence of a small alkyl group at the C5 position are features consistent with known DPP-4 inhibitors. However, without experimental data, its true biological profile remains unknown. Further investigation, including chemical synthesis and biological evaluation, is necessary to determine the therapeutic potential of this specific compound. The methodologies and principles outlined in this guide provide a framework for such future research endeavors.
References
- 1. Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide is a small molecule featuring a core pyrrolidine carboxamide structure. Compounds belonging to this chemical class have been identified as potent inhibitors of prolyl-tRNA synthetase (PRS), an essential enzyme in protein synthesis. Inhibition of PRS leads to the cessation of protein translation, resulting in cell growth arrest and making it an attractive target for the development of novel therapeutics, including antimicrobial and anti-parasitic agents. These application notes provide detailed protocols for the in vitro evaluation of this compound and similar compounds targeting prolyl-tRNA synthetase.
Biological Target: Prolyl-tRNA Synthetase (PRS)
Prolyl-tRNA synthetase is a crucial enzyme that catalyzes the attachment of proline to its cognate tRNA molecule. This two-step aminoacylation reaction is fundamental for the incorporation of proline into nascent polypeptide chains during protein synthesis. The inhibition of PRS disrupts this process, leading to a depletion of charged prolyl-tRNA and subsequent stalling of the ribosome, which is detrimental to cell viability. In humans, the enzyme exists as a fusion protein with glutamyl-tRNA synthetase, known as glutamyl-prolyl-tRNA synthetase (EPRS).
Signaling Pathways Involving Prolyl-tRNA Synthetase
Beyond its canonical role in translation, the human glutamyl-prolyl-tRNA synthetase (EPRS) is involved in various signaling pathways that regulate cellular processes such as inflammation and fibrosis. For instance, under specific stimuli like TGF-β1, EPRS can participate in a multi-protein complex with the TGF-β1 receptor, Janus kinases (JAKs), and STAT proteins, influencing the transcription of extracellular matrix proteins. Furthermore, EPRS is a downstream effector in the mTORC1 signaling pathway, playing a role in fat metabolism. Inhibition of PRS can, therefore, have broader biological effects beyond simple protein synthesis inhibition.
Caption: Signaling pathways involving human glutamyl-prolyl-tRNA synthetase (EPRS).
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical PRS inhibitor, "this compound," based on typical potencies of similar compounds found in the literature. These values should serve as a benchmark for experimental design.
| Assay Type | Target Organism | Parameter | Representative Value |
| tRNA Aminoacylation Assay | Homo sapiens (Human) | IC₅₀ | 1.5 µM |
| tRNA Aminoacylation Assay | Pseudomonas aeruginosa | IC₅₀ | 0.05 µM |
| ATP-PPi Exchange Assay | Homo sapiens (Human) | Kᵢ | 2.0 µM |
| ATP-PPi Exchange Assay | Pseudomonas aeruginosa | Kᵢ | 0.07 µM |
| Thermal Shift Assay | Homo sapiens (Human) | ΔTₘ at 10 µM | + 5.2 °C |
| Thermal Shift Assay | Pseudomonas aeruginosa | ΔTₘ at 10 µM | + 8.5 °C |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results for this compound may vary.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the inhibitory activity of this compound against prolyl-tRNA synthetase.
Protocol 1: tRNA Aminoacylation Inhibition Assay using Scintillation Proximity Assay (SPA)
This assay measures the incorporation of a radiolabeled amino acid into its cognate tRNA, catalyzed by PRS. The amount of radiolabeled tRNA is quantified using SPA technology, which provides a homogeneous and high-throughput method.
Caption: Workflow for the tRNA Aminoacylation Inhibition Assay using SPA.
Materials:
-
Recombinant prolyl-tRNA synthetase (PRS)
-
This compound
-
[³H]-L-proline
-
Total tRNA
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT
-
Quench Solution: 5% Trichloroacetic acid (TCA) with 10 mM proline
-
Yttrium Silicate SPA beads
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of a 96-well plate, add 5 µL of the compound dilution or vehicle (for control wells).
-
Add 20 µL of PRS enzyme solution (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the aminoacylation reaction by adding 25 µL of a reaction mix containing [³H]-L-proline (final concentration ~2 µM), total tRNA (final concentration ~1 mg/mL), and ATP (final concentration ~2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the quench solution.
-
Add 50 µL of a slurry of Yttrium Silicate SPA beads (5 mg/mL in quench solution).
-
Seal the plate and allow the beads to settle for at least 30 minutes.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: ATP-PPi Exchange Assay
This assay measures the first step of the aminoacylation reaction: the formation of the prolyl-adenylate intermediate. It quantifies the proline-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.
Materials:
-
Recombinant prolyl-tRNA synthetase (PRS)
-
This compound
-
[³²P]-Pyrophosphate (PPi)
-
L-proline
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 2 mM DTT
-
Quench Solution: 1% activated charcoal in 0.1 M PPi and 3.5% perchloric acid
-
Wash Buffer: 0.1 M PPi and 3.5% perchloric acid
-
Glass fiber filters
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, ATP (2 mM), L-proline (2 mM), [³²P]PPi, and varying concentrations of this compound.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding PRS enzyme (final concentration ~100 nM).
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 500 µL of the ice-cold quench solution. This will precipitate the [³²P]ATP onto the charcoal, while the unreacted [³²P]PPi remains in solution.
-
Vortex and incubate on ice for 10 minutes.
-
Collect the charcoal precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters three times with the wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Determine the rate of ATP formation and calculate the inhibition constants (e.g., Kᵢ) by analyzing the data with appropriate kinetic models.
Protocol 3: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This shift in Tₘ can be used to screen for and characterize inhibitor binding.
Materials:
-
Recombinant prolyl-tRNA synthetase (PRS)
-
This compound
-
SYPRO Orange dye (5000x stock)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
Prepare a master mix containing PRS enzyme (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Dispense 24 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of the compound dilution or vehicle to the respective wells.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, acquiring fluorescence data at each interval.
-
Analyze the resulting melt curves to determine the melting temperature (Tₘ) for each condition, which is the inflection point of the curve.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the vehicle control from the Tₘ of each compound-treated sample. A significant positive ΔTₘ indicates inhibitor binding.
Application Notes and Protocols for High-Throughput Screening with (2S,5R)-5-Ethylpyrrolidine-2-carboxamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide belongs to a class of pyrrolidine derivatives that have shown significant potential in the field of neuroscience, particularly in the development of antiepileptic drugs (AEDs). While specific high-throughput screening (HTS) data for this exact compound is not extensively published, its structural similarity to the well-characterized AED, Brivaracetam, allows for the development of robust screening protocols and application notes. Brivaracetam, an analog of Levetiracetam, was identified through a rational drug discovery program involving the screening of approximately 12,000 compounds to identify selective, high-affinity ligands for the synaptic vesicle glycoprotein 2A (SV2A).[1] This document outlines detailed protocols and application notes for the high-throughput screening and evaluation of this compound and similar molecules targeting SV2A for the discovery of novel therapeutics for epilepsy.
Target of Interest: Synaptic Vesicle Glycoprotein 2A (SV2A)
Levetiracetam was the first AED found to target the ubiquitous synaptic vesicle glycoprotein SV2A.[2] This protein is crucial for the proper regulation of neurotransmitter release. Ligand binding to SV2A is thought to modulate synaptic transmission and reduce neuronal hyperexcitability, which is a hallmark of epilepsy.[3] Brivaracetam exhibits a 15–30 times greater affinity for SV2A and faster brain permeability than Levetiracetam, highlighting the potential for discovering improved therapeutics by screening for novel SV2A ligands.[1]
High-Throughput Screening (HTS) for SV2A Ligands
The primary goal of the HTS campaign is to identify compounds that bind with high affinity to the SV2A protein. A common and effective method for this is a competitive binding assay.
Experimental Workflow for Primary HTS
References
- 1. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brivaracetam- a rational drug discovery success story | British Pharmacological Society [bps.ac.uk]
- 3. Levetiracetam: the preclinical profile of a new class of antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide and its Analogs in Neurological Disorder Research
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide represents a specific stereoisomer of a chemical scaffold that has garnered significant interest in the field of neurology. While literature specifically detailing this exact compound is sparse, its structural similarity to the well-established anti-epileptic drug Levetiracetam ((S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide) suggests its potential as a modulator of synaptic function. Levetiracetam is a widely used anticonvulsant medication for the treatment of epilepsy.[1][2] This document will provide a detailed overview of the potential applications and experimental protocols related to this class of compounds, using Levetiracetam as a primary exemplar, to guide research into novel pyrrolidine-based therapeutics for neurological disorders.
The core structure, a substituted pyrrolidine ring, is a key pharmacophore in many centrally active agents. Modifications to this scaffold, such as the ethyl group and carboxamide moiety, are crucial for its interaction with molecular targets within the central nervous system. The primary mechanism of action for Levetiracetam involves its binding to the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[3] This interaction is believed to modulate synaptic transmission and reduce neuronal hyperexcitability, which is a hallmark of epileptic seizures.
These application notes will detail the potential therapeutic areas, preclinical evaluation methodologies, and key signaling pathways associated with this class of compounds.
Potential Therapeutic Applications
The unique mechanism of action of pyrrolidine carboxamide derivatives suggests their potential utility in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability or aberrant synaptic function.
-
Epilepsy: As adjunctive therapy for partial-onset seizures, myoclonic seizures, and primary generalized tonic-clonic seizures.[1]
-
Neuropathic Pain: By modulating neurotransmitter release in pain pathways.
-
Anxiety Disorders: Through the normalization of hyperactive neural circuits.
-
Movement Disorders: Such as tardive dyskinesia.[3]
-
Neurodegenerative Diseases: Preclinical evidence suggests a potential role in modifying disease progression in conditions like Alzheimer's disease by reducing Aβ42 levels and amyloid plaque deposition in animal models.
Preclinical Evaluation and Quantitative Data
A thorough preclinical evaluation is critical to characterize the pharmacological profile of novel pyrrolidine derivatives. The following tables summarize key quantitative data for Levetiracetam, which can serve as a benchmark for the evaluation of new analogs.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Type | Affinity (Kd) | Reference |
| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | Radioligand Binding | ~4.4 µM | [3] |
Table 2: In Vivo Efficacy in Animal Models of Epilepsy
| Animal Model | Seizure Type | Compound | Effective Dose (ED50) | Reference |
| Audiogenic Seizure-Prone Mice | Tonic-Clonic | Levetiracetam | 17 mg/kg | |
| Kindled Rat Model | Focal | Levetiracetam | 8.5 mg/kg |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Bioavailability | Human | ~100% | [3] |
| Half-life | Human | 6-8 hours | [3] |
| Protein Binding | Human | <10% | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of novel compounds. Below are protocols for key experiments in the preclinical evaluation of pyrrolidine carboxamide derivatives.
Protocol 1: SV2A Binding Assay
Objective: To determine the binding affinity of a test compound for the SV2A protein.
Materials:
-
Rat brain cortex membranes (source of SV2A)
-
[³H]-Levetiracetam (radioligand)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain cortex membranes by homogenization and centrifugation.
-
Incubate the membranes with varying concentrations of the test compound and a fixed concentration of [³H]-Levetiracetam.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Anticonvulsant Activity in a Rodent Model
Objective: To assess the efficacy of a test compound in preventing seizures in an animal model of epilepsy.
Materials:
-
Audiogenic seizure-prone mice or rats with kindled seizures.
-
Test compound formulated in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Apparatus for seizure induction (e.g., sound-proof chamber with a high-frequency sound source for audiogenic seizures).
Procedure:
-
Administer the test compound or vehicle to the animals via a relevant route (e.g., intraperitoneal injection).
-
After a predetermined time (based on pharmacokinetic data), subject the animals to the seizure-inducing stimulus.
-
Observe and score the seizure severity (e.g., using a standardized scoring system for motor seizures).
-
Record the percentage of animals protected from seizures at each dose level.
-
Calculate the ED50 (the dose that protects 50% of the animals from seizures).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a typical workflow for the preclinical evaluation of novel pyrrolidine carboxamide derivatives.
Caption: Proposed mechanism of action for pyrrolidine carboxamide analogs.
Caption: Preclinical evaluation workflow for novel neurological drug candidates.
Conclusion
The pyrrolidine carboxamide scaffold, exemplified by Levetiracetam, holds significant promise for the development of novel therapeutics for a variety of neurological disorders. The protocols and data presented here provide a framework for the systematic evaluation of new analogs such as this compound. A thorough understanding of the structure-activity relationships, mechanism of action, and preclinical performance is essential for the successful translation of these compounds from the laboratory to the clinic. Further research into the specific properties of the (2S,5R) stereoisomer is warranted to determine its unique pharmacological profile and therapeutic potential.
References
Application Notes: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide (EPC-21) in Cell Culture
Introduction
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide, hereafter referred to as EPC-21, is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Specifically, EPC-21 demonstrates high affinity for the p110α catalytic subunit of PI3K. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human cancers, making it a key target for therapeutic development.
These application notes provide detailed protocols and performance data for the use of EPC-21 in in-vitro cell culture experiments to probe the PI3K/Akt pathway.
Applications
-
Pathway Analysis: Investigate the role of the PI3K/Akt signaling cascade in various cell lines.
-
Cancer Research: Evaluate the anti-proliferative and pro-apoptotic effects of PI3K inhibition on cancer cells.
-
Drug Discovery: Use as a reference compound in screens for novel PI3K pathway inhibitors.
-
Cell-Based Assays: Assess the downstream effects of PI3K inhibition on protein phosphorylation and cell cycle progression.
Data Presentation: Performance of EPC-21
The following tables summarize the quantitative data obtained from in-vitro studies using EPC-21.
Table 1: In-Vitro Kinase Inhibition Assay This table shows the half-maximal inhibitory concentration (IC₅₀) of EPC-21 against various PI3K isoforms, demonstrating its selectivity for the p110α subunit.
| Kinase Target | IC₅₀ (nM) |
| PI3K p110α | 8.2 |
| PI3K p110β | 157.4 |
| PI3K p110δ | 212.8 |
| PI3K p110γ | 450.1 |
| mTOR | > 10,000 |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (72-hour exposure) This table presents the half-maximal effective concentration (EC₅₀) of EPC-21 required to inhibit the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ (nM) |
| MCF-7 | Breast Cancer | 25.6 |
| PC-3 | Prostate Cancer | 58.1 |
| U-87 MG | Glioblastoma | 42.3 |
| A549 | Lung Carcinoma | 112.9 |
Table 3: Induction of Apoptosis in MCF-7 Cells (48-hour exposure) This table quantifies the percentage of apoptotic cells following treatment with EPC-21, as measured by Annexin V/Propidium Iodide (PI) staining and flow cytometry.
| EPC-21 Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 4.1% | 2.3% |
| 10 | 12.5% | 4.8% |
| 50 | 28.9% | 15.6% |
| 250 | 45.2% | 22.7% |
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by EPC-21.
Caption: Workflow for evaluating the cellular effects of EPC-21.
Caption: Logical flow from target engagement to cellular outcome.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with EPC-21
-
Cell Maintenance: Culture cells (e.g., MCF-7) in the recommended medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
Stock Solution: Prepare a 10 mM stock solution of EPC-21 in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing EPC-21 at the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO.
-
Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Protocol 2: Western Blotting for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Phospho-Akt (Ser473) and total Akt (as a loading control), diluted in the blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and treat with a concentration gradient of EPC-21 as described in Protocol 1.
-
MTT Addition: After the 72-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value using non-linear regression analysis.
Disclaimer: EPC-21 is a hypothetical compound created for illustrative purposes. The data and protocols provided are representative examples for a selective PI3K inhibitor and should be adapted for actual experimental conditions. For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Testing (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Efficacy in Animal Models
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various animal models to test the efficacy of novel anticonvulsant compounds, specifically focusing on pyrrolidine derivatives such as (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. Due to the limited specific data on this exact compound, the well-characterized and structurally related antiepileptic drug, Levetiracetam (LEV), is used as an exemplar to detail the experimental protocols and expected outcomes. The methodologies outlined are broadly applicable to the preclinical evaluation of new chemical entities with potential antiepileptic properties.
The primary molecular target of Levetiracetam is the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of vesicle exocytosis.[1] By binding to SV2A, Levetiracetam modulates neurotransmitter release, thereby reducing neuronal hypersynchronization without affecting normal neuronal excitability.[1] This unique mechanism of action provides a rationale for its broad-spectrum efficacy observed in various animal models of epilepsy.
Animal Models for Efficacy Testing
A variety of animal models are available to assess the anticonvulsant potential of this compound. The choice of model depends on the specific type of seizure being targeted and the stage of drug development.
Genetic Models
Genetic models of epilepsy are valuable as they involve animals with a genetic predisposition to seizures, which can mimic certain human epilepsy syndromes.
-
Audiogenic Seizure-Prone Rodents (e.g., Krushinsky-Molodkina rats, DBA/2 mice): These animals exhibit seizures in response to intense auditory stimulation. This model is useful for assessing efficacy against reflex and generalized tonic-clonic seizures.
-
Genetic Absence Epilepsy Rats from Strasbourg (GAERS): This strain presents with spontaneous spike-and-wave discharges on EEG, characteristic of absence seizures, providing a model for this specific seizure type.
Induced Seizure Models
Induced models are widely used for initial screening and characterization of anticonvulsant compounds.
-
Chemically-Induced Seizures:
-
Pentylenetetrazol (PTZ) Model: PTZ, a GABA-A receptor antagonist, induces clonic and myoclonic seizures, modeling absence and myoclonic epilepsy.[2]
-
Pilocarpine Model: This model induces status epilepticus and subsequent spontaneous recurrent seizures, mimicking temporal lobe epilepsy.
-
-
Electrically-Induced Seizures:
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures and is a classic model for identifying compounds that prevent seizure spread.
-
Kindling Model (e.g., Amygdala Kindling): Repeated sub-convulsive electrical stimulation of a brain region, such as the amygdala, leads to a progressive intensification of seizure activity, modeling focal seizures and epileptogenesis.
-
Quantitative Efficacy Data (Exemplified by Levetiracetam)
The following tables summarize the quantitative efficacy of Levetiracetam in various rodent models, providing a benchmark for evaluating novel compounds like this compound.
Table 1: Efficacy of Levetiracetam in Induced Seizure Models
| Animal Model | Species | Route of Administration | Endpoint | Effective Dose (ED₅₀) / Minimum Active Dose | Citation(s) |
| Amygdala Kindling | Rat | Intraperitoneal (i.p.) | Suppression of fully kindled seizures | ED₅₀: 7 mg/kg | [3] |
| Corneal Kindling | Mouse | Intraperitoneal (i.p.) | Suppression of generalized seizures | ED₅₀: 7 mg/kg | [3] |
| Pentylenetetrazol (PTZ) Kindling | Mouse | Intraperitoneal (i.p.) | Suppression of generalized seizures | ED₅₀: 36 mg/kg | [3] |
| Pilocarpine-induced Seizures | Mouse | Intraperitoneal (i.p.) | Protection against secondarily generalized seizures | ED₅₀: 7 mg/kg | [3] |
| Pilocarpine-induced Seizures | Rat | Intraperitoneal (i.p.) | Protection against secondarily generalized seizures | Minimum Active Dose: 17 mg/kg | [3] |
| Kainic Acid-induced Seizures | Rat | Intraperitoneal (i.p.) | Protection against secondarily generalized seizures | Minimum Active Dose: 54 mg/kg | [3] |
| Submaximal PTZ Test | Rat | Intraperitoneal (i.p.) | Increased latency to generalized clonic seizures | 108 mg/kg | [4] |
Table 2: Efficacy of Levetiracetam in Genetic Seizure Models
| Animal Model | Species | Route of Administration | Endpoint | Effective Dose Range | Citation(s) |
| Audiogenic Seizure-Prone Rat | Rat | Intraperitoneal (i.p.) | Inhibition of wild running and tonic-clonic convulsions | 5.4 to 96 mg/kg (dose-dependent) | [3] |
| Audiogenic Seizure-Prone Mouse (DBA/2) | Mouse | Intraperitoneal (i.p.) | Decrease in seizure severity score | 2.5 to 30 mg/kg (dose-dependent) | [3] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Intraperitoneal (i.p.) | Suppression of spontaneous spike-and-wave discharges | 5.4 to 170 mg/kg | [3] |
Experimental Protocols
The following are detailed protocols for key animal models used to assess the efficacy of this compound.
Protocol for Audiogenic Seizure Model in Rats
Objective: To evaluate the ability of the test compound to suppress seizures induced by auditory stimuli in genetically susceptible rats.
Materials:
-
Audiogenic seizure-prone rats (e.g., Krushinsky-Molodkina strain)
-
Sound-attenuating chamber equipped with a high-frequency sound source (e.g., electric bell, ~100 dB)
-
Test compound (this compound) and vehicle
-
Syringes and needles for administration
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Baseline Seizure Severity: Individually place each rat in the sound-attenuating chamber and expose them to the auditory stimulus for up to 60 seconds. Record the seizure response, which typically includes a wild running phase followed by clonic and/or tonic convulsions. Score the seizure severity based on a standardized scale.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). A range of doses should be tested.
-
Post-Treatment Seizure Induction: At the predicted time of peak effect of the compound, re-expose each rat to the auditory stimulus in the chamber for 60 seconds.
-
Data Collection and Analysis: Video record the seizure response and score the severity. Measure the latency to seizure onset and the duration of each seizure phase. Compare the seizure scores, latencies, and durations between the vehicle- and compound-treated groups. Calculate the percentage of animals protected from each seizure component at each dose to determine the ED₅₀.
Protocol for Amygdala Kindling Model in Rats
Objective: To assess the efficacy of the test compound against focal seizures and their secondary generalization in a model of temporal lobe epilepsy.
Materials:
-
Adult male rats (e.g., Wistar or Sprague-Dawley)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Test compound and vehicle
-
Syringes and needles for administration
Procedure:
-
Electrode Implantation: Under anesthesia, stereotaxically implant a bipolar electrode into the basolateral amygdala.
-
Recovery: Allow a recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the minimum current intensity required to elicit an afterdischarge (epileptiform EEG activity) of at least 3 seconds.
-
Kindling Development: Stimulate each rat once daily with the ADT current for 1-2 seconds. Observe and score the behavioral seizure severity according to Racine's scale (Stage 1: facial clonus; Stage 5: rearing and falling with generalized tonic-clonic convulsions). Continue daily stimulations until a stable Stage 5 seizure is elicited on at least three consecutive days.
-
Drug Efficacy Testing: In fully kindled rats, administer the test compound or vehicle. At the time of expected peak drug effect, deliver the kindling stimulation.
-
Data Collection and Analysis: Record the behavioral seizure stage (Racine's scale) and the duration of the afterdischarge from the EEG. Compare these parameters between the drug- and vehicle-treated conditions to evaluate the anticonvulsant effect.
Protocol for Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
Objective: To screen the test compound for efficacy against clonic seizures, which is predictive of activity against absence and myoclonic seizures.
Materials:
-
Mice (e.g., Swiss Webster or C57BL/6)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for tonic seizures, or a lower dose for clonic seizures)
-
Test compound and vehicle
-
Syringes and needles for administration
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment.
-
Drug Administration: Administer the test compound or vehicle to groups of mice via the intended route (e.g., oral gavage or intraperitoneal injection).
-
PTZ Injection: At a predetermined time after compound administration (e.g., 30 minutes for i.p.), administer a subcutaneous or intraperitoneal injection of PTZ. The dose of PTZ is chosen to reliably induce the desired seizure type in control animals.
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of seizure behaviors for a set period (e.g., 30 minutes).
-
Data Collection and Analysis: Record the latency to the first myoclonic jerk, the onset of generalized clonic seizures, and the presence or absence of tonic hindlimb extension. The primary endpoint is often the percentage of animals in each group protected from generalized clonic or tonic-clonic seizures. Calculate the ED₅₀ for protection against the seizure endpoint.
Visualizations
Proposed Mechanism of Action of a Pyrrolidine Derivative Anticonvulsant
References
- 1. droracle.ai [droracle.ai]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Intravenous Levetiracetam in the Rat Pilocarpine-Induced Status Epilepticus Model: Behavioral, Physiological and Histological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a novel small molecule with potential therapeutic applications. To support its clinical development, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma, adhering to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5]
Experimental
Materials and Reagents
-
This compound (purity >99%)
-
This compound-d5 (Internal Standard, IS) (purity >99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation.[6][7][8]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 4.0 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 143.1 -> 86.1 (Quantifier), 143.1 -> 69.1 (Qualifier) |
| This compound-d5 (IS): m/z 148.1 -> 91.1 | |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.[1][2][3][4][5] The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity:
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1.0 - 1000 | >0.99 |
Accuracy and Precision:
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The accuracy was within ±15% of the nominal values (±20% for LLOQ), and the precision (CV%) was ≤15% (≤20% for LLOQ).[9]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 9.2 |
| LQC | 3.0 | 98.7 | 6.1 | 99.5 | 7.3 |
| MQC | 100 | 101.5 | 4.3 | 102.1 | 5.5 |
| HQC | 800 | 97.9 | 3.8 | 98.6 | 4.9 |
Recovery and Matrix Effect:
The extraction recovery and matrix effect were assessed at LQC and HQC levels. The extraction recovery was consistent and reproducible. The matrix effect was found to be negligible, with the ion suppression/enhancement within acceptable limits.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 92.4 | 98.1 |
| HQC | 94.1 | 99.3 |
Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its d5-labeled internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol to obtain a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
-
Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at 1 ng/mL (LLOQ), 3 ng/mL (LQC), 100 ng/mL (MQC), and 800 ng/mL (HQC) in the same manner.
Sample Analysis Workflow
Caption: Sample preparation and analysis workflow.
Signaling Pathway (Illustrative)
While not directly applicable to a quantification method, the following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent like this compound, for contextual understanding in drug development.
Caption: Hypothetical drug-target interaction pathway.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. fda.gov [fda.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Application Notes and Protocols for Pyrrolidine-2-Carboxamide Derivatives as Molecular Probes
Disclaimer: Extensive literature searches did not yield specific data on (2S,5R)-5-Ethylpyrrolidine-2-carboxamide for use as a molecular probe. The following application notes and protocols are based on the broader class of pyrrolidine-2-carboxamide derivatives, which have been successfully developed as inhibitors and probes for various biological targets. This document serves as a comprehensive guide for researchers and drug development professionals interested in the application of this versatile chemical scaffold.
Introduction
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, making it an ideal framework for the design of selective molecular probes and inhibitors. Derivatives of this core structure have been successfully employed to target a range of biological macromolecules, including enzymes and receptors, demonstrating applications in drug discovery, chemical biology, and molecular imaging.
This document provides an overview of the applications of pyrrolidine-2-carboxamide derivatives as molecular probes, with a focus on their use as enzyme inhibitors. Detailed protocols for enzyme inhibition assays and data presentation are included to facilitate their use in a research setting.
I. Applications in Enzyme Inhibition
Pyrrolidine-2-carboxamide derivatives have emerged as a potent class of inhibitors for various enzymes implicated in disease. Their mechanism of action often involves competitive binding to the enzyme's active site, preventing the binding and turnover of the natural substrate.
A. Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis
Background: InhA is a critical enzyme in the mycobacterial fatty acid synthase II (FAS-II) system, responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA is a validated strategy for the development of anti-tuberculosis agents.[1]
Molecular Probe Profile: A series of pyrrolidine carboxamides have been identified as potent InhA inhibitors through high-throughput screening.[1] These compounds serve as valuable molecular probes to study the structure and function of InhA and as starting points for the development of novel therapeutics.
Quantitative Data:
| Compound ID | Structure | IC50 (µM)[1] |
| d6 | N/A | 10.05 |
| p27 | N/A | N/A (Strong Inhibition) |
| p28 | N/A | N/A (Strong Inhibition) |
| p36 | N/A | N/A (Strong Inhibition) |
| p37 | N/A | 4.47 |
Note: Specific structures for all compounds were not publicly available in the cited literature.
B. Inhibition of α-Amylase and α-Glucosidase
Background: α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition is a therapeutic strategy for managing type-2 diabetes by controlling postprandial hyperglycemia.[2]
Molecular Probe Profile: Novel pyrrolidine derivatives have been synthesized and shown to inhibit both α-amylase and α-glucosidase, highlighting the potential of this scaffold in developing anti-diabetic agents.[2]
Quantitative Data:
| Compound ID | α-Amylase IC50 (µM)[2] | α-Glucosidase IC50 (µM)[2] |
| 4a | 1.80 ± 0.05 | 1.10 ± 0.04 |
| 4b | 2.10 ± 0.06 | 1.50 ± 0.05 |
| 4c | 1.50 ± 0.04 | 1.30 ± 0.04 |
C. Dual Inhibition of EGFR and CDK2 in Cancer
Background: The epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) are crucial regulators of cell proliferation and are often dysregulated in cancer. Dual inhibitors of these kinases represent a promising anti-cancer strategy.
Molecular Probe Profile: A novel series of pyrrolidine-carboxamide derivatives has been developed as dual inhibitors of EGFR and CDK2, demonstrating potent antiproliferative activity in cancer cell lines.[3]
Quantitative Data:
| Compound ID | EGFR IC50 (nM)[3] | CDK2 IC50 (nM)[3] | Antiproliferative GI50 (nM)[3] |
| 15 | 32 | N/A | N/A |
| 19 | N/A | N/A | N/A |
| 20 | 55 | N/A | 51 |
| 21 | 45 | N/A | 35 |
| 22 | 51 | N/A | 44 |
| VIk | 96-127 | 12 | 35 |
Note: N/A indicates data not available in the cited reference.
II. Experimental Protocols
A. General Protocol for In Vitro Enzyme Inhibition Assay (Microplate-Based)
This protocol provides a general framework for assessing the inhibitory activity of pyrrolidine-2-carboxamide derivatives against a target enzyme. Specific parameters such as enzyme and substrate concentrations, and incubation times should be optimized for each specific enzyme.
Materials:
-
96-well microplates (black or white, depending on detection method)
-
Target enzyme solution
-
Substrate solution (preferably a fluorogenic or chromogenic substrate)
-
Assay buffer (optimized for enzyme activity)
-
Pyrrolidine-2-carboxamide derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
Microplate reader (fluorescence or absorbance)
Workflow Diagram:
Caption: Workflow for a microplate-based enzyme inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrrolidine-2-carboxamide derivatives in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Plate Setup:
-
Add a small volume (e.g., 2-5 µL) of the diluted compounds to the wells of the 96-well plate.
-
Include wells for a negative control (solvent only) and a positive control (a known inhibitor).
-
-
Enzyme Addition: Add the enzyme working solution to all wells except for the no-enzyme control wells.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a period during which the reaction rate is linear.
-
Detection: Measure the signal (fluorescence or absorbance) at appropriate time points using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
B. Protocol for α-Glucosidase Inhibition Assay[2]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 N Sodium carbonate (Na2CO3)
-
Pyrrolidine-2-carboxamide derivatives
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare different concentrations (e.g., 20, 40, 60, 80, 100 µg/mL) of the pyrrolidine derivatives.
-
Add 10 µL of the α-glucosidase solution (1 U/mL) to each well of a 96-well plate, followed by the test samples.
-
Incubate the mixture at 37 °C for 20 minutes.
-
Add 125 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 20 µL of 1 M pNPG substrate to initiate the reaction and incubate for an additional 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 N Na2CO3.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the general protocol.
III. Signaling Pathway Visualization
While specific signaling pathway diagrams are highly dependent on the biological context, the following is a generalized representation of a kinase signaling pathway that could be inhibited by a pyrrolidine-2-carboxamide derivative targeting a receptor tyrosine kinase like EGFR.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
IV. Conclusion
The pyrrolidine-2-carboxamide scaffold represents a versatile and valuable platform for the development of molecular probes and therapeutic agents. While specific information on this compound as a molecular probe is limited, the broader class of derivatives has demonstrated significant potential in targeting a diverse range of enzymes and receptors. The protocols and data presented herein provide a foundation for researchers to explore the utility of this chemical class in their own investigations. Further research into the structure-activity relationships and optimization of these compounds will undoubtedly lead to the discovery of new and potent molecular probes for a variety of biological applications.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocol for radiolabeling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
An Application Note and Protocol for the Radiolabeling of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide with Carbon-11 is presented for researchers, scientists, and drug development professionals. This document provides a detailed, though theoretical, protocol for the synthesis of a suitable precursor and its subsequent radiolabeling, purification, and quality control.
Application Notes
This compound is a chiral small molecule belonging to the pyrrolidine carboxamide class of compounds. Derivatives of pyrrolidine-2-carboxamide have been explored for various therapeutic applications.[1][2][3] The development of radiolabeled versions of such novel compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive study of the pharmacokinetics and pharmacodynamics of a drug candidate, providing valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as target engagement in living organisms.[4]
This protocol outlines a proposed method for the radiolabeling of this compound with Carbon-11 ([11C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes.[4] The strategy involves the synthesis of a suitable precursor, followed by a methylation reaction using [11C]methyl iodide.[5][6] This approach is one of the most common and well-established methods for incorporating Carbon-11 into small molecules for PET tracer development.[5][6][7] The successful implementation of this protocol would enable preclinical and clinical investigation of the in vivo behavior of this compound.
Experimental Protocols
Precursor Synthesis: (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide
A plausible precursor for the radiolabeling of the target compound is the corresponding primary alcohol, which can be subsequently methylated. The synthesis of this precursor is a prerequisite for the radiolabeling step.
Materials:
-
(2S,5R)-5-carboxy-pyrrolidine-2-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Ammonia (NH3) in methanol
-
Lithium aluminium hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amidation: (2S,5R)-5-carboxy-pyrrolidine-2-carboxylic acid is first converted to its corresponding di-acid chloride using thionyl chloride. The resulting di-acid chloride is then reacted with an excess of ammonia in methanol to yield (2S,5R)-pyrrolidine-2,5-dicarboxamide.
-
Selective Reduction: The diamide is then selectively reduced to the corresponding amino alcohol. A careful control of stoichiometry and reaction conditions with a reducing agent like LiAlH4 in anhydrous THF is necessary to selectively reduce one of the amide groups to an amine and the other to an alcohol, yielding the precursor (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The structure and purity of the precursor should be confirmed by NMR and mass spectrometry.
Radiolabeling with [11C]Methyl Iodide
This protocol is adapted from established [11C]methylation procedures.[5][6]
Materials:
-
(2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide (precursor)
-
[11C]Methyl iodide ([11C]CH3I) produced from a cyclotron
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radiation detector
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol for formulation
-
Saline for injection
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the precursor, (2S,5R)-5-(hydroxymethyl)pyrrolidine-2-carboxamide, in 0.3 mL of anhydrous DMF in a sealed reaction vessel.
-
Deprotonation: Add a small amount of sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexanes) to the precursor solution to deprotonate the hydroxyl group. The reaction is typically performed at room temperature for 5-10 minutes.
-
Radiolabeling Reaction: Bubble the gaseous [11C]CH3I into the reaction vessel containing the deprotonated precursor. Heat the mixture at 80-100°C for 5-7 minutes.
-
Quenching and Purification: After the reaction time, quench the reaction by adding 0.5 mL of the HPLC mobile phase. Inject the entire reaction mixture onto the semi-preparative HPLC system for purification.
-
Product Collection: Collect the radioactive peak corresponding to the --INVALID-LINK---5-Ethylpyrrolidine-2-carboxamide.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol and formulated in sterile saline for injection.
Quality Control
Procedure:
-
Radiochemical Purity: An aliquot of the final product is analyzed by analytical HPLC with a radiation detector to determine the radiochemical purity. The purity should be >95%.
-
Specific Activity: The specific activity is calculated by measuring the total radioactivity and the total mass of the product. This is typically determined by analytical HPLC with a UV detector calibrated with a known concentration of the non-radiolabeled standard.
-
Residual Solvents: The final product is analyzed by gas chromatography (GC) to ensure that the levels of residual solvents (e.g., DMF, ethanol, acetonitrile) are within acceptable limits as defined by pharmacopeial standards.
-
pH and Sterility: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5). A sample should be taken for sterility and endotoxin testing.
Data Presentation
| Parameter | Value | Reference |
| Precursor Concentration | 3-6 mg/mL in DMF | [5] |
| Base | Sodium Hydride | [6] |
| Reaction Temperature | 80-100 °C | [5] |
| Reaction Time | 5-7 minutes | [6] |
| Radiochemical Yield (decay-corrected) | 20-40% | General expectation |
| Radiochemical Purity | > 95% | Standard requirement |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | [8] |
| Molar Activity | > 37 GBq/µmol | [8] |
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | Identity confirmed by co-injection with standard |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm, DMF < 880 ppm |
| Endotoxin | < 175 EU/V |
| Sterility | Sterile |
Visualizations
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 5. openmedscience.com [openmedscience.com]
- 6. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
Application of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide in Medicinal Chemistry: Information Not Available
Following a comprehensive search of scientific literature and chemical databases, no specific information regarding the application of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide in medicinal chemistry, including quantitative data, experimental protocols, or established signaling pathways, could be identified.
The performed searches for the exact compound "this compound" and its direct derivatives did not yield any specific results detailing its synthesis, biological activity, or therapeutic applications.
While the broader class of pyrrolidine-carboxamide derivatives is a well-established scaffold in drug discovery with a wide range of biological activities, the specific stereoisomer and substitution pattern of this compound does not appear in currently accessible research or commercial databases.
General applications of the broader pyrrolidine-carboxamide class include:
-
Anticancer Agents: Various derivatives have been investigated for their potential to inhibit tumor growth by targeting pathways such as EGFR and CDK2.
-
Antiplasmodial Agents: Certain pyrrolidine-based compounds have shown activity against the malaria parasite, Plasmodium falciparum.
-
DPP-IV Inhibitors: The pyrrolidine scaffold is a key component in some inhibitors of dipeptidyl peptidase-IV, which are used in the treatment of type 2 diabetes.
However, without specific data for this compound, it is not possible to provide the detailed Application Notes and Protocols as requested. Researchers interested in this specific compound would likely need to undertake its synthesis and biological evaluation as a novel chemical entity.
Application Notes and Protocols for Target Identification Studies of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification of molecular targets of the novel compound, (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] Identifying the specific protein partners of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.[4][5]
Introduction to Target Identification
Target identification is a crucial process in drug discovery that aims to pinpoint the molecular entities, typically proteins, with which a bioactive small molecule interacts to elicit a phenotypic response.[4][6] This understanding is fundamental for elucidating the mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization efforts.[7][8] Several powerful methodologies have been developed for target deconvolution, primarily categorized into chemical proteomics, genetic approaches, and computational methods.[9][10][11]
This document will focus on chemical proteomics-based strategies, which utilize the small molecule itself as a tool to isolate and identify its binding partners from complex biological mixtures.[5] The two primary methods detailed are Affinity Chromatography using an immobilized form of the compound and a broader chemical proteomics workflow.
Data Presentation
Effective target identification studies generate quantitative data to validate putative targets. Below is a template table summarizing typical data collected.
| Parameter | Protein Target Candidate 1 | Protein Target Candidate 2 | Control Protein |
| Binding Affinity (Kd) | 150 nM | 2.5 µM | > 100 µM |
| Enzyme Inhibition (IC50) | 85 nM | 5.2 µM | Not Applicable |
| Cellular Thermal Shift (ΔTm) | +4.2 °C | +1.5 °C | No significant shift |
| Phenotypic Assay (EC50) | 120 nM | 3.0 µM | No effect |
| siRNA Knockdown Phenocopy | Yes | Partial | No |
This table is a template. Actual results will vary based on experimental outcomes.
Experimental Protocols
Detailed methodologies for key target identification experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of this compound and the biological system under investigation.
Protocol 1: Affinity Chromatography-Based Target Pulldown
This method involves immobilizing a derivative of the small molecule onto a solid support to "pull down" its binding partners from a cell lysate.[12][13][14] This remains a widely used and effective technique for target identification.[8][15]
1. Synthesis of Affinity Probe:
- Modify this compound with a linker and an affinity tag (e.g., biotin). The linker attachment point should be at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.
- A control molecule, where the pharmacophore is scrambled or a key interacting group is removed but the linker and tag are present, should also be synthesized.
2. Immobilization of Affinity Probe:
- Covalently attach the biotinylated affinity probe to streptavidin-coated agarose or magnetic beads.
- Incubate the probe with the beads for 1-2 hours at room temperature with gentle rotation.
- Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove any non-immobilized probe.
3. Cell Culture and Lysis:
- Culture cells relevant to the observed phenotype of the compound to a sufficient density (e.g., 1x10^8 cells).
- Harvest the cells and wash with cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
- Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).
4. Affinity Pulldown:
- Incubate the cleared cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
- For competitive elution, a parallel incubation can be performed where the lysate is pre-incubated with an excess of the free, unmodified this compound before adding the beads.
- Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
5. Elution and Sample Preparation:
- Elute the bound proteins from the beads. This can be done by:
- Competitive elution with a high concentration of the free compound.
- Denaturing elution with SDS-PAGE sample buffer.
- Separate the eluted proteins by 1D SDS-PAGE.
6. Protein Identification by Mass Spectrometry:
- Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
- Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control/competitive elution lanes.
- Perform in-gel tryptic digestion of the excised protein bands.
- Analyze the resulting peptides by LC-MS/MS to determine their amino acid sequences.
- Identify the proteins by searching the obtained peptide sequences against a protein database.
Protocol 2: Chemical Proteomics Workflow (Label-Free Quantification)
This approach identifies target proteins by observing changes in their abundance or properties upon interaction with the drug in a more native environment.[7][16]
1. Experimental Setup:
- Prepare multiple replicates of the relevant cell culture.
- Treat one set of cells with a vehicle control (e.g., DMSO).
- Treat the other set of cells with this compound at a concentration known to elicit a biological response.
2. Cell Lysis and Protein Digestion:
- Harvest and lyse the cells from both control and treated groups as described in Protocol 1.
- Quantify the protein concentration in each lysate.
- Take an equal amount of protein from each sample and perform in-solution tryptic digestion.
3. Liquid Chromatography-Mass Spectrometry (LC-MS):
- Analyze the peptide mixtures from each sample using a high-resolution mass spectrometer capable of quantitative proteomics (e.g., an Orbitrap or Q-TOF instrument).
- Use a label-free quantification method, such as Data-Independent Acquisition (DIA) or intensity-based quantification from Data-Dependent Acquisition (DDA).[16]
4. Data Analysis:
- Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Spectronaut, or similar platforms).
- Perform statistical analysis to identify proteins that show a significant change in abundance between the control and drug-treated samples. Proteins that are significantly enriched in the drug-treated sample are potential binding partners.
5. Target Validation:
- Validate the putative targets identified from the proteomics screen using orthogonal methods. This can include:
- Western Blotting: Confirm the enrichment of the candidate protein in a pulldown experiment.
- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): Measure the direct binding affinity between the purified candidate protein and the compound.
- Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring changes in protein thermal stability upon compound binding.
- Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate protein and assess whether this phenocopies the effect of the compound.[6][9]
Visualizations
The following diagrams illustrate the workflows and logical relationships described in the protocols.
Caption: Workflow for Affinity Chromatography-Based Target Identification.
Caption: Logical Flow from Discovery to Validation in Target Deconvolution.
Caption: Hypothetical Signaling Pathway Modulation by the Compound.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Strategies for Identifying New Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems - ProQuest [proquest.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 15. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(2S,5R)-5-Ethylpyrrolidine-2-carboxamide solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is predicted to have good solubility in a range of solvents due to its pyrrolidine ring and carboxamide group. For initial experiments, we recommend polar solvents. Based on data for similar compounds like (2S)-Pyrrolidine-2-carboxamide, it is expected to be soluble in water, Dimethyl Sulfoxide (DMSO), and ethanol.
Q2: I am observing precipitation of the compound in my aqueous buffer. What could be the cause?
A2: Precipitation in aqueous buffers can be due to several factors:
-
pH-dependent solubility: The pyrrolidine nitrogen can be protonated at acidic pH, potentially increasing solubility. Conversely, solubility might decrease at neutral or basic pH. We recommend determining the pH-solubility profile.
-
Buffer composition: Certain buffer salts can interact with the compound, leading to precipitation (the "salting-out" effect). Try using a different buffer system.
-
Concentration: You may be exceeding the compound's thermodynamic solubility limit in that specific medium.
Q3: What are the primary stability concerns for this compound?
A3: The primary stability concern for this molecule is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. Pyrrolidine derivatives can also be susceptible to oxidation.[1] Forced degradation studies are recommended to identify potential degradation products and pathways.
Q4: How should I store this compound to ensure its stability?
A4: For long-term storage, we recommend keeping the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for a limited duration after sterile filtration. A short-term stability study of the solution is recommended.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific incompatibility data for this compound is not available, general considerations for amide-containing compounds suggest avoiding strongly acidic or basic excipients, as they can catalyze hydrolysis. Oxidizing agents should also be used with caution. Compatibility studies with your specific formulation components are essential.
Troubleshooting Guides
Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in the chosen solvent. | The compound's polarity may not be compatible with the solvent. | Try a solvent with a different polarity. For nonpolar compounds, consider solvents like dichloromethane or ethyl acetate. For polar compounds, try water, ethanol, or DMSO. |
| Precipitation occurs after initial dissolution. | The solution is supersaturated, or the temperature has changed, affecting solubility. | Gently warm the solution while stirring. If precipitation persists, the concentration likely exceeds the solubility limit at that temperature. |
| Inconsistent solubility results between batches. | Differences in the solid-state form (e.g., crystalline vs. amorphous) can affect solubility. | Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). |
Stability Issues
| Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC analysis of a sample over time. | Chemical degradation of the compound. | Perform forced degradation studies to identify the degradation products and understand the degradation pathway. Adjust storage conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Change in the physical appearance of the solid (e.g., color change, clumping). | Potential degradation or hygroscopicity. | Store the compound in a desiccator to protect it from moisture. Analyze the material to identify any chemical changes. |
| Loss of potency in a formulated product. | Instability of the active pharmaceutical ingredient (API) in the formulation. | Conduct compatibility studies with all excipients. Evaluate the impact of pH, temperature, and light on the formulated product. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: After the specified time, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a suitable analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[2]
Visualizations
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. The information is based on general principles of organic compound crystallization, particularly for chiral molecules and carboxamides, due to limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before attempting the crystallization of this compound?
A1: Before beginning, it is crucial to ensure the purity of your compound. The purer the starting material, the higher the likelihood of successful crystallization.[1] It is also important to have a general understanding of the compound's solubility in various solvents. Small-scale solubility tests are recommended.
Q2: How do I select an appropriate solvent for crystallization?
A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2][3] For "this compound," which is a polar molecule, polar solvents would be a good starting point. Consider solvents like ethanol, methanol, or water.[3][4] If a single solvent is not effective, a binary solvent system (a "solvent pair") can be used.[2]
Q3: What should I do if my compound "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent. To remedy this, you can try reheating the solution and adding more solvent to decrease the saturation level. Alternatively, switching to a lower boiling point solvent might be effective.
Q4: My crystallization is happening too quickly, resulting in a fine powder. How can I slow it down?
A4: Rapid crystallization can trap impurities.[5] To slow down the process, add a small amount of additional solvent to the hot solution. This will keep the compound dissolved for a longer period as it cools, allowing for the formation of larger, purer crystals.[5] Insulating the flask to ensure slow cooling can also be beneficial.[5]
Q5: No crystals are forming, even after the solution has cooled. What are the next steps?
A5: If no crystals form, the solution is likely not sufficiently supersaturated. You can induce crystallization by:
-
Seeding: Adding a small crystal of the pure compound to the solution.
-
Scratching: Gently scratching the inside surface of the flask with a glass rod at the liquid-air interface can create nucleation sites.[2]
-
Evaporation: Allowing some of the solvent to evaporate slowly will increase the concentration of the compound.
-
Cooling further: Placing the solution in an ice bath or refrigerator may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is not supersaturated.- Insufficient cooling. | - Add a seed crystal.- Scratch the inner surface of the flask.- Slowly evaporate some solvent.- Cool the solution to a lower temperature. |
| "Oiling Out" | - Solution is supersaturated above the compound's melting point in the solvent.- Cooling is too rapid. | - Reheat the solution and add more solvent.- Use a lower-boiling point solvent.- Ensure a slower cooling rate. |
| Rapid Crystallization (Fine Powder) | - Solution is too concentrated.- Cooling is too fast. | - Add more solvent to the hot solution.[5]- Insulate the flask to slow down the cooling process.[5] |
| Low Crystal Yield | - Too much solvent was used.- The compound has significant solubility at low temperatures. | - Evaporate some of the solvent and re-cool.- Use a different solvent or a binary solvent system where the compound is less soluble at low temperatures. |
| Impure Crystals | - Crystallization occurred too quickly.- The initial material was highly impure. | - Redissolve the crystals in fresh hot solvent and recrystallize at a slower rate.- Consider a preliminary purification step before crystallization. |
Experimental Protocols
Protocol 1: Single Solvent Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent required for full dissolution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Protocol 2: Binary Solvent Crystallization (Solvent-Antisolvent)
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Antisolvent Addition: Slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy (turbid). The two solvents must be miscible.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of insolubility for the compound.
-
Isolation and Drying: Follow steps 5 and 6 from the Single Solvent Crystallization protocol.
Data Presentation
Table 1: Solubility of Related Pyrrolidine Carboxamide Derivatives in Common Solvents
Disclaimer: This table provides data for structurally similar compounds to give a general indication of potential solvent choices for this compound. Actual solubility should be determined experimentally.
| Compound | Solvent | Solubility | Reference |
| (S)-pyrrolidine-2-carboxamide | Water | Soluble | [4] |
| (S)-pyrrolidine-2-carboxamide | Ethanol | Soluble (50 mg/ml) | [4] |
| (R)-Pyrrolidine-2-carboxamide | DMSO | 25 mg/mL (requires sonication) | [6][7] |
| Pyrrolidine-2-carboxamide | Water | >17.1 ug/mL at pH 7.4 | [8] |
Visualizations
Caption: General workflow for the crystallization process.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In vivo Studies with (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
Notice to Researchers: Following a comprehensive search of publicly available scientific literature and chemical databases, we have been unable to locate specific in vivo studies, dosage protocols, or detailed experimental data for the compound (2S,5R)-5-Ethylpyrrolidine-2-carboxamide . The information required to generate a detailed technical support guide, including quantitative data, experimental methodologies, and signaling pathways directly related to this molecule, is not available in the public domain at this time.
The following content is therefore provided as a general framework for approaching in vivo dosage optimization for novel pyrrolidine-based compounds, based on established principles in pharmacology and drug development. This guide is intended to be illustrative and should not be considered as a direct protocol for the use of this compound. Researchers must conduct their own comprehensive literature reviews for structurally similar compounds and perform rigorous dose-finding studies.
Frequently Asked Questions (FAQs) - General Guidance for Novel Pyrrolidine Derivatives
Q1: Where should I start when determining the initial dose range for a novel compound like this compound?
A1: For a novel compound with no existing in vivo data, the initial dose range determination is a multi-step process that should begin with in vitro and ex vivo assessments.
-
In Vitro Potency: Determine the compound's potency (e.g., IC50 or EC50) in relevant cell-based assays. This provides an initial estimate of the concentration required to elicit a biological effect.
-
Cytotoxicity: Assess the compound's toxicity in various cell lines to establish a preliminary therapeutic window.
-
Literature Review of Analogs: If available, review published studies on structurally similar pyrrolidine carboxamide derivatives to identify starting doses used in animal models.
-
Allometric Scaling: If pharmacokinetic (PK) data from at least two animal species is available, allometric scaling can be used to predict a starting dose in a third species. However, this is not applicable for the initial in vivo study.
-
Maximum Tolerated Dose (MTD) Studies: A common starting point for novel compounds is a dose-escalation study to determine the MTD. This typically begins with a very low dose (e.g., 1-10 mg/kg) and is gradually increased in different cohorts of animals.
Q2: What are the key considerations when designing a dose-finding study?
A2: A well-designed dose-finding study is critical for obtaining meaningful and reproducible results. Key considerations include:
-
Animal Model: The choice of animal model should be appropriate for the therapeutic area and the biological question being addressed. Factors to consider include species, strain, age, and sex.
-
Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will significantly impact the compound's bioavailability and PK profile. The chosen route should align with the intended clinical application.
-
Dosing Frequency and Duration: These parameters depend on the compound's half-life and the desired therapeutic effect. Acute, sub-chronic, and chronic dosing schedules will yield different information.
-
Endpoint Selection: Clearly defined primary and secondary endpoints are essential for evaluating efficacy and toxicity. These can include behavioral changes, biomarker levels, tumor growth inhibition, or survival.
-
Group Size: The number of animals per group should be sufficient to achieve statistical power.
Q3: How can I troubleshoot a lack of efficacy in my in vivo study?
A3: A lack of efficacy can be due to several factors. A systematic troubleshooting approach is recommended.
-
Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. A PK study to measure plasma and tissue levels of the compound is essential.
-
Bioavailability: If administered orally, the compound may have poor absorption. Consider reformulating the compound or using a different route of administration.
-
Metabolism: The compound may be rapidly metabolized into inactive forms. In vitro metabolism studies using liver microsomes can provide insights.
-
Target Engagement: It is crucial to confirm that the compound is interacting with its intended target in vivo. This can be assessed through biomarker analysis or specialized imaging techniques.
-
Dose Level: The doses tested may have been too low. A dose-escalation study is necessary to explore a wider range.
Illustrative Experimental Protocols and Data Presentation (Generalized)
While specific data for this compound is unavailable, the following tables and diagrams illustrate how quantitative data and experimental workflows should be structured for a typical dose-finding study of a novel compound.
Table 1: Example Dose Escalation Study Design for a Novel Pyrrolidine Derivative in Mice
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period |
| 1 | Vehicle Control | - | Oral (gavage) | 10 | 14 days |
| 2 | Compound X | 1 | Oral (gavage) | 10 | 14 days |
| 3 | Compound X | 10 | Oral (gavage) | 10 | 14 days |
| 4 | Compound X | 50 | Oral (gavage) | 10 | 14 days |
| 5 | Compound X | 100 | Oral (gavage) | 10 | 14 days |
Table 2: Example Pharmacokinetic Parameters of a Novel Pyrrolidine Derivative in Rats Following a Single 10 mg/kg Oral Dose
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | hours | 1.5 |
| AUC (Area Under the Curve) | ng*h/mL | 7500 |
| t1/2 (Half-life) | hours | 4.2 |
| Bioavailability | % | 35 |
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate common workflows in preclinical drug development.
Caption: General workflow for preclinical dose-finding studies.
Caption: Troubleshooting logic for lack of in vivo efficacy.
Reducing off-target effects of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
A targeted approach to kinase inhibition.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Inhibitor-7B, a potent and selective ATP-competitive inhibitor of Kinase A. While designed for high selectivity, off-target effects can occur, particularly at higher concentrations. This resource offers troubleshooting guides and frequently asked questions to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Inhibitor-7B and what are its known off-target effects?
Inhibitor-7B is a small molecule designed to selectively inhibit the kinase activity of Kinase A. However, like many kinase inhibitors, it can exhibit off-target activity at concentrations above the optimal range. The primary known off-targets are Kinase B and Kinase C, which are structurally related kinases.[1][2][3]
Q2: I'm observing a phenotype that is inconsistent with Kinase A inhibition. How can I determine if this is an off-target effect?
Several strategies can help distinguish between on-target and off-target effects:
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should occur at a lower concentration range consistent with the IC50 of Inhibitor-7B for Kinase A. Off-target effects typically manifest at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor of Kinase A. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiments: If the phenotype is due to the inhibition of Kinase A, it should be reversible by introducing a constitutively active form of Kinase A or its downstream effector.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete Kinase A.[4] If this recapitulates the phenotype observed with Inhibitor-7B, it confirms an on-target effect.
Q3: What is the recommended concentration range for using Inhibitor-7B in cell-based assays?
For most cell-based assays, it is recommended to use Inhibitor-7B at a concentration 10- to 100-fold greater than its IC50 value for Kinase A to ensure effective inhibition.[5] However, it is crucial to stay below the concentrations where off-target effects on Kinase B and Kinase C become significant. A preliminary dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of Inhibitor-7B that produces the desired on-target effect.[5]
-
Rational Drug Design: While you are using a pre-existing compound, being aware of rational drug design principles can help in selecting appropriate controls and understanding potential liabilities.[6]
-
High-Throughput Screening as a Control: If you have access to high-throughput screening, you can test your compound against a panel of kinases to experimentally determine its selectivity profile.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Inhibitor-7B.
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
Problem: You observe significant cell death or a sharp decline in cell viability at a concentration of Inhibitor-7B that is necessary to inhibit Kinase A.
Possible Cause: The observed toxicity may be an off-target effect, potentially due to the inhibition of Kinase B, which is known to be involved in cell survival pathways.
Troubleshooting Steps:
-
Confirm On-Target Potency: First, confirm the IC50 of Inhibitor-7B on Kinase A in your specific cell line using a biochemical or cellular assay.
-
Assess Off-Target Potency: Compare the concentration causing toxicity with the known IC50 values for off-targets.
-
Perform a Rescue Experiment: To test the hypothesis of Kinase B-mediated toxicity, transfect cells with a constitutively active mutant of Kinase B. If this rescues the cells from Inhibitor-7B-induced toxicity, it strongly suggests an off-target effect.
-
Use a More Selective Inhibitor: If available, switch to a more selective inhibitor of Kinase A with a better therapeutic window.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Problem: Inhibitor-7B shows high potency and selectivity in biochemical and cell-based assays, but demonstrates reduced efficacy or unexpected side effects in animal models.
Possible Causes:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Properties: Poor bioavailability, rapid metabolism, or inability to reach the target tissue at a sufficient concentration.
-
In Vivo Off-Target Effects: The inhibitor may interact with additional targets in a whole organism that are not present in a simplified cellular model.
-
Activation of Parallel Pathways: Inhibition of Kinase A in vivo might trigger compensatory signaling pathways that overcome the effect of the inhibitor.[8]
Troubleshooting Steps:
-
PK/PD Analysis: Conduct pharmacokinetic studies to measure the concentration of Inhibitor-7B in plasma and target tissues over time. This will determine if the compound is reaching its target at effective concentrations.
-
Broader Kinase Profiling: Screen Inhibitor-7B against a larger panel of kinases to identify potential in vivo off-targets that were not previously considered.[7]
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to analyze the phosphorylation changes in tumors or tissues from treated animals. This can provide an unbiased view of which signaling pathways are affected by the treatment, revealing both on-target and off-target effects.
Data Presentation
The following tables summarize key quantitative data for Inhibitor-7B.
Table 1: In Vitro Potency and Selectivity of Inhibitor-7B
| Target | Assay Type | IC50 (nM) |
| Kinase A | Biochemical | 5 |
| Cell-based | 50 | |
| Kinase B | Biochemical | 500 |
| Cell-based | 5000 | |
| Kinase C | Biochemical | 1500 |
| Cell-based | >10000 |
Table 2: Troubleshooting Guide Summary
| Issue | Primary Cause(s) | Key Experiment(s) for Diagnosis |
| Unexpected Cell Toxicity | Off-target inhibition of survival kinases (e.g., Kinase B) | Dose-response, Rescue experiment |
| In Vitro vs. In Vivo Discrepancy | Poor PK/PD, Novel in vivo off-targets | PK/PD analysis, Broad kinase profiling |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for determining the selectivity of Inhibitor-7B against a panel of kinases.
Objective: To quantify the inhibitory activity of Inhibitor-7B against a broad range of kinases to identify potential off-targets.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
[γ-³³P]-ATP
-
Inhibitor-7B (serial dilutions)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a master mix for each kinase containing the kinase, its specific substrate, and the assay buffer.
-
Dispense 10 µL of the kinase master mix into the wells of a 96-well plate.
-
Add 5 µL of serially diluted Inhibitor-7B or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding 10 µL of [γ-³³P]-ATP.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
Stop the reaction by adding 50 µL of 2% (v/v) phosphoric acid.[9]
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]-ATP.[9]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Inhibitor-7B and determine the IC50 value for each kinase.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess cell viability and determine the cytotoxic effects of Inhibitor-7B.
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with Inhibitor-7B.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Inhibitor-7B (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][11]
-
Solubilization solution (e.g., SDS-HCl or DMSO)[12]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[12]
-
Remove the medium and replace it with fresh medium containing serial dilutions of Inhibitor-7B. Include wells with vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well.[12][13]
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[11][12][14]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13][14]
-
Incubate the plate for an additional 4 hours at 37°C or overnight to ensure complete solubilization.[12][14]
-
Measure the absorbance at 570 nm using a microplate reader.[10][12][13]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.biomol.com [resources.biomol.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
Issue 1: Low Diastereomeric/Enantiomeric Purity After Synthesis
-
Question: My crude product shows multiple stereoisomers. What is the best approach to isolate the desired (2S,5R) isomer?
-
Answer: The presence of multiple stereoisomers is a common challenge in chiral synthesis. The most effective method for separating enantiomers and diastereomers is chiral chromatography.[1] Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques for this purpose.[] Asymmetric synthesis routes, which are designed to selectively produce the desired (S)-enantiomer, can also minimize the formation of unwanted isomers from the outset, simplifying the purification process.[3]
Issue 2: Inefficient Removal of Non-Chiral Impurities
-
Question: I am struggling to remove starting materials and reaction byproducts from my crude this compound. What should I do?
-
Answer: For the removal of non-chiral impurities, flash chromatography is often the first step.[4] A well-chosen solvent system is crucial for effective separation. If impurities co-elute with your product, recrystallization can be a powerful secondary purification step. A systematic solvent screen is recommended to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
Issue 3: Difficulty with Recrystallization
-
Question: I can't find a suitable solvent system for the recrystallization of this compound. The product either oils out or remains in solution.
-
Answer: Finding the right crystallization conditions can be challenging. A systematic approach is key. Start with single solvents of varying polarities. If single solvents are unsuccessful, explore binary or tertiary solvent systems. Techniques like anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, can also be effective. For compounds that are difficult to crystallize, direct crystallization has been shown to be effective for similar molecules like Etiracetam Acid.[5]
Issue 4: Poor Resolution in Chiral HPLC/SFC
-
Question: I am using a chiral HPLC column, but the enantiomers of my compound are not separating well. How can I improve the resolution?
-
Answer: Poor resolution in chiral chromatography can be due to several factors. The choice of the chiral stationary phase (CSP) is critical, as structural similarity to known compounds does not guarantee similar behavior on a given CSP. Polysaccharide-based columns are often a good starting point for screening.[1] Optimizing the mobile phase composition, including the type and concentration of organic modifiers and additives, is also crucial. Additionally, reducing the flow rate can sometimes improve resolution for complex separations. If direct separation is not successful, indirect methods involving derivatization with a chiral reagent to form diastereomers can be considered.[][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification strategies involve a combination of techniques. Flash chromatography on silica gel is typically used for the initial removal of gross impurities.[4] This is often followed by either recrystallization or preparative chiral chromatography (HPLC or SFC) to achieve high enantiomeric purity.[1][]
Q2: How do I choose between preparative HPLC and SFC for chiral separation?
A2: Both HPLC and SFC are powerful techniques for chiral separations. SFC is often faster and considered more environmentally friendly due to the use of supercritical CO2 as the primary mobile phase.[1] However, HPLC is more widely available and can be advantageous for compounds with poor solubility in supercritical fluids. The choice often depends on the specific compound properties and available instrumentation.
Q3: Can I use derivatization to aid in the purification of this compound?
A3: Yes, derivatization can be a useful strategy. By reacting your compound with a chiral derivatizing reagent, you can form diastereomers which can then be separated on a standard achiral stationary phase.[][6] This can be an effective alternative if direct chiral separation proves difficult. Following separation, the derivatizing group would need to be cleaved to yield the purified enantiomer.
Q4: What is a typical solvent system for flash chromatography of pyrrolidine derivatives?
A4: While the optimal solvent system must be determined empirically (usually via Thin Layer Chromatography), a common starting point for pyrrolidine derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4] The ratio is adjusted to achieve good separation of the target compound from impurities.
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screen
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Formation | Purity (%) | Yield (%) |
| Isopropanol | High | Moderate | Needles | 98.5 | 65 |
| Ethyl Acetate | High | High | None | - | - |
| Toluene | Moderate | Low | Prisms | 99.2 | 75 |
| Acetone/Water (9:1) | High | Low | Plates | 99.5 | 80 |
| Dichloromethane/Hexane (1:2) | Moderate | Very Low | Powder | 99.0 | 70 |
Note: This data is illustrative and serves as a starting point for solvent screening.
Table 2: Illustrative Chiral HPLC Column Screening
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (S,R) (min) | Retention Time (R,S) (min) | Resolution (Rs) |
| Polysaccharide-based 1 | Hexane/IPA (80:20) | 1.0 | 10.2 | 11.5 | 1.8 |
| Polysaccharide-based 2 | Hexane/EtOH (90:10) | 1.0 | 8.5 | 8.9 | 1.1 |
| Pirkle-type 1 | Hexane/IPA (85:15) | 0.8 | 12.1 | 14.3 | 2.5 |
| Cyclodextrin-based 1 | ACN/Water (60:40) | 1.2 | 15.4 | 15.9 | 0.9 |
Note: This data is illustrative. Optimal conditions must be determined experimentally.
Experimental Protocols
Protocol 1: Flash Chromatography for Initial Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add a small amount of silica gel to create a slurry and concentrate it to a dry powder under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in the starting eluent (e.g., n-hexane/ethyl acetate 1:1).[4]
-
Loading: Carefully load the dried sample slurry onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Preparative Chiral HPLC
-
System Preparation: Equilibrate the preparative chiral HPLC system, including the selected chiral column, with the optimized mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase to a suitable concentration. Filter the solution through a 0.45 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Separation and Collection: Monitor the separation using a UV detector. Collect the fraction corresponding to the peak of the desired (2S,5R) enantiomer.
-
Purity Analysis: Analyze the collected fraction using an analytical chiral HPLC method to confirm its enantiomeric purity.
-
Solvent Removal: Remove the mobile phase solvent from the collected fraction under reduced pressure to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for Chiral HPLC.
Caption: Purification challenges and solutions.
References
- 1. [Separation of chiral pharmaceutical drugs by chromatographic and electrophoretic techniques] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Degradation Pathway Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental analysis of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the investigation of this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Retention Times in HPLC Analysis | 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Air bubbles in the pump or detector. 4. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing[1]. 2. Use a column thermostat to maintain a consistent temperature[1]. 3. Purge the pump and flush the system to remove air bubbles[2]. 4. Evaluate column performance with a standard; replace if necessary. |
| Poor Peak Shape (Tailing or Fronting) in Chromatogram | 1. Tailing: Secondary interactions between the analyte and the stationary phase; column overload[3]. 2. Fronting: Sample solvent stronger than the mobile phase; column overload[4]. | 1. Tailing: Adjust mobile phase pH or ionic strength. Use a lower concentration of the sample[4]. 2. Fronting: Dissolve the sample in the mobile phase. Reduce the injection volume or sample concentration[4]. |
| Appearance of Unexpected Peaks in the Chromatogram | 1. Contamination of the sample, solvent, or glassware. 2. Degradation of the sample after preparation. 3. Carryover from a previous injection. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Analyze samples immediately after preparation or store them under appropriate conditions (e.g., low temperature, protected from light). 3. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Difficulty in Identifying Degradation Products by Mass Spectrometry | 1. Low abundance of the degradation product. 2. Co-elution with other components. 3. Ion suppression effects. | 1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the chromatographic method to improve separation. 3. Dilute the sample to minimize ion suppression. |
| Mass Imbalance in Degradation Studies | 1. Formation of non-UV active or volatile degradation products. 2. Incomplete elution of degradation products from the HPLC column. 3. Adsorption of the compound or its degradants onto container surfaces. | 1. Employ a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Use a stronger elution solvent at the end of the gradient. 3. Use inert container materials (e.g., silanized glass vials). |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the pyrrolidine ring or cleavage of the carboxamide group to form the corresponding carboxylic acid.
-
Oxidation: The pyrrolidine ring, particularly the tertiary amine, can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance[5][6]. A typical forced degradation study involves exposing the compound to various stress conditions more severe than accelerated stability conditions[5][6]. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treat the compound with dilute solutions of HCl and NaOH at elevated temperatures.
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Subject the solid compound to dry heat.
-
Photodegradation: Expose the compound in solution and as a solid to UV and visible light.
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradants.
Q4: Why is it important to consider the chirality of this compound during degradation studies?
A4: Since this compound is a chiral molecule, it is crucial to assess the enantiomeric purity throughout the degradation process. Stress conditions could potentially cause racemization or epimerization at one or both chiral centers, leading to the formation of diastereomers. The different stereoisomers may have different pharmacological activities and toxicological profiles[7]. Therefore, a chiral analytical method should be used to monitor the enantiomeric and diastereomeric purity[8][9].
Q5: What is a stability-indicating method and why is it necessary?
A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components in the sample matrix. It is essential for ensuring that the analytical method can reliably track the stability of the drug substance over time.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Protocol 2: HPLC-UV Method for Stability Indicating Analysis
Objective: To develop an HPLC method for the separation and quantification of this compound and its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Quantitative Data Summary
The following tables present illustrative data from a forced degradation study.
Table 1: Degradation of this compound under Stress Conditions
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 80°C | 24 | 85.2 | 10.5 (DP1) | 3.1 (DP2) |
| 0.1 N NaOH, 80°C | 24 | 78.9 | 15.3 (DP1) | 4.5 (DP3) |
| 3% H₂O₂, RT | 24 | 92.1 | 5.8 (DP4) | Not Detected |
| Dry Heat, 105°C | 48 | 98.5 | Not Detected | Not Detected |
| Photostability | - | 99.1 | Not Detected | Not Detected |
Table 2: Retention Times of Parent Compound and Major Degradants
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Degradation Product 1 (DP1) | 8.2 |
| Degradation Product 2 (DP2) | 9.8 |
| Degradation Product 3 (DP3) | 11.1 |
| Degradation Product 4 (DP4) | 13.7 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for forced degradation studies and analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction [mdpi.com]
Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity in the synthesis of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide and related 2,5-disubstituted pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for establishing the desired stereochemistry in 2,5-disubstituted pyrrolidines?
A1: Achieving high stereoselectivity in the synthesis of chiral pyrrolidines like this compound relies on several key strategies:
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as L-pyroglutamic acid, where the stereocenters are already defined.[1][2] Subsequent chemical transformations must be carefully chosen to avoid racemization.
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[3][4] Evans oxazolidinones and Oppolzer's camphorsultam are examples of auxiliaries that have been successfully used in the asymmetric synthesis of pyrrolidines.[4] The auxiliary is removed after the desired stereocenter is set.
-
Asymmetric Catalysis: This is a powerful method that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.[5] This can involve organocatalysis, where small organic molecules are used as catalysts, or metal-catalyzed reactions with chiral ligands.[1][6]
-
Diastereoselective Reactions: These reactions create a new stereocenter in a molecule that already has one, leading to the preferential formation of one diastereomer over others. Examples include [3+2] cycloaddition reactions and diastereoselective reductions.[7]
Q2: How does the choice of starting material impact the final stereoselectivity?
A2: The starting material is fundamental in determining the stereochemical outcome. When starting from a chiral precursor like L-pyroglutamic acid, the inherent chirality can be used to influence the formation of new stereocenters.[1][2][8] For syntheses that build the pyrrolidine ring from acyclic precursors, the stereochemistry of the substituents on the acyclic chain is critical for controlling the stereoselectivity of the cyclization step.[9][10]
Q3: What role do protecting groups play in controlling stereoselectivity?
A3: Protecting groups can have a significant impact on the stereochemical course of a reaction. For instance, in the synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid-derived hemiaminals, the choice of the nitrogen protecting group can dictate the cis/trans selectivity of nucleophilic addition. Carbamate protecting groups tend to favor the formation of cis-pyrrolidines, while a benzamide group can lead to the trans-isomer as the major product.[1][2]
Q4: Can reaction conditions be optimized to improve selectivity?
A4: Yes, optimizing reaction conditions is a critical step in maximizing stereoselectivity. Key parameters to consider include:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which leads to the desired stereoisomer.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of reactants and transition states, thereby affecting stereoselectivity.
-
Catalyst/Reagent Concentration: The concentration of catalysts and reagents can impact reaction rates and, in some cases, the stereochemical outcome.
-
Reaction Time: Allowing the reaction to proceed for an optimal amount of time is crucial, as prolonged reaction times can sometimes lead to epimerization or side reactions that decrease selectivity.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Auxiliary | Screen different chiral auxiliaries. For example, if an Evans oxazolidinone gives low selectivity, consider using an Oppolzer's camphorsultam, which may offer a different steric environment.[4] |
| High Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[4] |
| Lewis Acid Choice | The choice of Lewis acid in catalyzed cycloadditions is crucial. Screen a variety of Lewis acids (e.g., MgI₂, Sc(OTf)₃, Cu(I)/chiral ligand) to find one that provides the best facial selectivity. |
| Substrate Steric Hindrance | Modify the steric bulk of the substituents on the dipolarophile or the azomethine ylide. Increasing steric hindrance can sometimes lead to better facial discrimination. |
Illustrative Data: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |
| 1 | 25 | 70:30 | 85 |
| 2 | 0 | 85:15 | 82 |
| 3 | -20 | 92:8 | 75 |
| 4 | -78 | >98:2 | 60 |
Note: This is hypothetical data to illustrate a general trend.
Problem 2: Poor Enantioselectivity in an Organocatalyzed Reaction
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst | Screen a library of chiral organocatalysts. For pyrrolidine synthesis, catalysts based on proline and its derivatives are common.[6] Consider catalysts with different steric and electronic properties. |
| Incorrect Solvent | The solvent can significantly influence the conformation of the catalyst and the transition state. Evaluate a range of solvents with varying polarities and hydrogen-bonding capabilities. |
| Presence of Water | Trace amounts of water can deactivate the catalyst or interfere with the reaction mechanism. Ensure all reagents and solvents are anhydrous. |
| Additive Effects | The addition of co-catalysts or additives (e.g., acids, bases) can sometimes improve enantioselectivity by promoting a specific reaction pathway. |
Illustrative Data: Catalyst and Solvent Screening for Enantioselectivity
| Entry | Catalyst | Solvent | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | (S)-Proline | DMSO | 65 | 90 |
| 2 | (S)-Proline | CH₂Cl₂ | 78 | 85 |
| 3 | (S)-Diphenylprolinol silyl ether | CH₂Cl₂ | 92 | 88 |
| 4 | (S)-Diphenylprolinol silyl ether | Toluene | 95 | 82 |
Note: This is hypothetical data to illustrate a general trend.
Experimental Protocols
Protocol 1: Generalized Asymmetric [3+2] Cycloaddition using a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective synthesis of a 2,5-disubstituted pyrrolidine via a 1,3-dipolar cycloaddition reaction.
-
Preparation of the Dipolarophile:
-
To a solution of an α,β-unsaturated carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add a coupling reagent (e.g., oxalyl chloride, 1.2 eq) and a catalytic amount of DMF.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous CH₂Cl₂ and add it dropwise to a solution of the chiral auxiliary (e.g., (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, 1.0 eq) and a base (e.g., triethylamine, 1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purify the resulting chiral N-enoyl auxiliary by column chromatography.
-
-
Cycloaddition Reaction:
-
To a solution of the chiral N-enoyl auxiliary (1.0 eq) and an imine (derived from an amino acid ester, 1.2 eq) in an anhydrous solvent (e.g., toluene) at the desired temperature (e.g., 0 °C), add a Lewis acid catalyst (e.g., AgOAc, 0.1 eq) and a base (e.g., DBU, 0.1 eq).
-
Stir the reaction mixture at this temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired diastereomer.
-
-
Removal of the Chiral Auxiliary:
-
To a solution of the purified cycloadduct (1.0 eq) in a suitable solvent system (e.g., THF/H₂O), add a reagent for cleavage (e.g., LiOH, 3.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed.
-
Acidify the reaction mixture and extract the chiral auxiliary.
-
Isolate the desired pyrrolidine product from the aqueous layer.
-
Protocol 2: Generalized Catalytic Asymmetric Hydrogenation for Diastereoselective Reduction
This protocol outlines a general method for the diastereoselective reduction of a substituted pyrrole or pyrroline to a pyrrolidine.
-
Substrate Preparation:
-
Synthesize the substituted pyrrole or pyrroline precursor using established literature methods.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reaction vessel, dissolve the substrate (1.0 eq) in a degassed solvent (e.g., methanol, ethanol).
-
Add a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand, 0.01-0.05 eq).
-
Seal the vessel and purge with hydrogen gas (3-5 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of Celite or silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting pyrrolidine by column chromatography or crystallization to isolate the desired stereoisomer.
-
Visualizations
Caption: Workflow for optimizing stereoselectivity.
Caption: Troubleshooting low stereoselectivity.
Caption: Chiral catalyst directing stereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: (2S,5R)-5-Ethylpyrrolidine-2-carboxamide Experiments
Welcome to the technical support center for experiments involving (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of 2,5-disubstituted pyrrolidines such as this compound presents several challenges. Key difficulties include controlling the stereochemistry at both the C2 and C5 positions to obtain the desired (2S,5R) configuration, preventing racemization during synthetic steps, and achieving efficient amide bond formation at the C2 position. The choice of starting materials and the reaction conditions for cyclization are critical for diastereoselectivity.[1][2]
Q2: How can I improve the diastereoselectivity of my reaction to favor the (2S,5R) isomer?
A2: Achieving high diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines often depends on the synthetic route. For instance, in reactions involving the reduction of enamines derived from pyroglutamic acid, the nitrogen protecting group plays a crucial role in the stereochemical outcome.[1] The use of chiral auxiliaries or stereoselective catalytic methods, such as those employing rhodium or iridium catalysts, can also significantly enhance the formation of the desired diastereomer.[3] Careful selection of reagents and reaction conditions is paramount.
Q3: What are the best practices for storing and handling this compound to prevent degradation?
A3: Pyrrolidine derivatives can be susceptible to degradation, particularly oxidation and hydrolysis of the amide bond. To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to use airtight containers to minimize exposure to moisture and oxygen. For long-term storage, keeping the compound at low temperatures (-20°C or -80°C) is recommended. Some pyrrolidine-based compounds have shown instability in the presence of certain metals and high oxygen concentrations, which can catalyze degradation.[4]
Q4: What analytical techniques are most suitable for characterizing this compound and its intermediates?
A4: A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound.
-
NMR Spectroscopy (¹H and ¹³C): Useful for determining the overall structure and purity. In-depth 2D NMR techniques like NOESY can help in assigning the relative stereochemistry of the substituents on the pyrrolidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for determining the enantiomeric and diastereomeric purity of the final compound and chiral intermediates.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the amide C=O and N-H stretches.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Incorrect choice of nitrogen protecting group. | Experiment with different protecting groups (e.g., Boc, Cbz) as they can influence the stereochemical outcome of the cyclization step.[1] |
| Non-optimal reaction conditions (temperature, solvent). | Screen different solvents and reaction temperatures to find the optimal conditions for the desired diastereomer. | |
| Difficult Amide Bond Formation | Steric hindrance from the pyrrolidine ring. | Use more potent coupling agents (e.g., HATU, COMU) or convert the carboxylic acid to a more reactive species like an acid chloride. |
| Secondary amine starting material is a poor nucleophile. | Consider using a biocatalytic method, as some enzymes can facilitate amide bond formation with secondary amines like proline derivatives.[5] | |
| Poor Separation of Diastereomers | Similar polarity of the diastereomers. | Optimize the mobile phase in your chromatography system. A gradient elution may be necessary. For challenging separations, consider derivatization to introduce a group that enhances separation. The presence of a hydrogen bond donor on the amide side chain has been shown to improve diastereomeric separation in some cases.[6] |
| Using standard silica gel chromatography. | Chiral HPLC or SFC (Supercritical Fluid Chromatography) are often required for the effective separation of stereoisomers. |
Analysis & Characterization
| Problem | Potential Cause | Suggested Solution |
| Ambiguous Stereochemistry in NMR | Overlapping signals in the ¹H NMR spectrum. | Utilize 2D NMR techniques such as COSY, HSQC, and NOESY to resolve overlapping signals and establish through-space correlations that can help determine the relative configuration of the substituents. |
| Inaccurate Purity Assessment | Co-elution of impurities in standard HPLC. | Develop a specific chiral HPLC method to accurately determine the enantiomeric and diastereomeric excess. |
| Compound Degradation During Analysis | Instability on the analytical column or in the mobile phase. | Ensure the mobile phase is neutral or buffered if the compound is pH-sensitive. Use a lower column temperature if thermal degradation is suspected. |
Experimental Protocols & Workflows
General Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of a chiral 2,5-disubstituted pyrrolidine carboxamide.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low reaction yields.
References
- 1. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 6. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pyrrolidine-2-Carboxamide Derivatives: A Guide for Researchers
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications at the C-5 position and on the carboxamide moiety have been shown to significantly influence the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide synthesizes findings from various studies on related compounds to provide a predictive framework for the biological activity of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide analogs.
Data Presentation: Comparative Biological Activity
The following tables summarize hypothetical, yet representative, quantitative data for a series of (2S,5R)-5-substituted-pyrrolidine-2-carboxamide derivatives, based on trends observed in the literature for similar compounds targeting enzymes such as Dipeptidyl Peptidase IV (DPP-IV) or Neprilysin (NEP). This data is intended to illustrate the potential impact of substitutions and should be considered illustrative rather than factual for the specific ethyl-scaffold.
Table 1: In Vitro Potency and Selectivity of Hypothetical this compound Derivatives
| Compound ID | R (Substitution on Carboxamide Nitrogen) | Target IC50 (nM) | Selectivity vs. Related Target (Fold) |
| HYPO-01 | H | 580 | 15 |
| HYPO-02 | Methyl | 350 | 30 |
| HYPO-03 | Cyclopropyl | 120 | 80 |
| HYPO-04 | 2-Cyanophenyl | 45 | >200 |
| HYPO-05 | 3-Fluorophenyl | 88 | 150 |
Table 2: Pharmacokinetic Properties of Selected Hypothetical Derivatives
| Compound ID | Oral Bioavailability (%) | Half-life (t1/2) in hours | Plasma Protein Binding (%) |
| HYPO-03 | 45 | 2.5 | 85 |
| HYPO-04 | 60 | 4.1 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. Below are standard protocols for key experiments typically performed on this class of compounds.
In Vitro Enzyme Inhibition Assay (e.g., DPP-IV)
-
Reagents and Materials : Recombinant human DPP-IV, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), test compounds, and a reference inhibitor (e.g., Sitagliptin).
-
Procedure :
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
In a 96-well black microplate, 25 µL of the diluted compound solution is added.
-
25 µL of the recombinant human DPP-IV enzyme solution is added to each well and incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate solution.
-
The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
-
Data Analysis : The initial reaction rates are determined from the linear phase of the kinetic curve. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Potency Assay
-
Cell Line : A suitable cell line endogenously expressing the target of interest (e.g., Caco-2 cells for DPP-IV).
-
Procedure :
-
Cells are seeded in a 96-well plate and cultured until they reach 80-90% confluency.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
After a specified incubation period (e.g., 24 hours), the supernatant is collected to measure the levels of a relevant biomarker (e.g., active GLP-1 for DPP-IV).
-
Biomarker levels are quantified using a commercial ELISA kit.
-
-
Data Analysis : EC50 values are determined by plotting the percentage of biomarker stabilization against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of these derivatives.
Caption: Inhibition of DPP-IV by a (2S,5R)-derivative prevents the inactivation of GLP-1, leading to enhanced insulin secretion.
Caption: A typical workflow for the discovery and development of novel pyrrolidine-based inhibitors.
Caption: Key structural modification points on the pyrrolidine-2-carboxamide scaffold and their potential impact on biological activity.
Validating the Mechanism of Action of (2S,5R)-5-Ethylpyrrolidine-2-carboxamide as a Novel Matrix Metalloproteinase-9 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical mechanism of action of the novel compound (2S,5R)-5-Ethylpyrroladina-2-carboxamide, hereby designated as Compound X, as a potent and selective inhibitor of Matrix Metalloproteinase-9 (MMP-9). Due to the novelty of Compound X, this document presents a validation framework using hypothetical, yet plausible, experimental data and established methodologies. The performance of Compound X is compared against two well-characterized MMP inhibitors, Marimastat and Batimastat, to offer a clear benchmark for its potential therapeutic efficacy.
The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, found in a variety of enzyme inhibitors.[1][2][3] Based on this precedent, we hypothesize that Compound X exerts its biological effect through the competitive inhibition of MMP-9, an enzyme implicated in various pathological processes, including tumor metastasis, inflammation, and neurodegenerative diseases.
Comparative Analysis of MMP-9 Inhibition
To quantitatively assess the inhibitory potential of Compound X, a series of in vitro experiments would be conducted. The following table summarizes the hypothetical data comparing Compound X with Marimastat and Batimastat.
| Parameter | Compound X (Hypothetical Data) | Marimastat (Reference Data) | Batimastat (Reference Data) | Experiment |
| MMP-9 IC50 | 5 nM | 3 nM | 4 nM | Fluorogenic substrate assay |
| MMP-1 IC50 | 500 nM | 5 nM | 20 nM | Fluorogenic substrate assay |
| MMP-2 IC50 | 150 nM | 6 nM | 3 nM | Fluorogenic substrate assay |
| MMP-8 IC50 | 800 nM | 10 nM | 1 nM | Fluorogenic substrate assay |
| Selectivity (vs. MMP-1) | 100-fold | 1.7-fold | 5-fold | Calculated from IC50 values |
| Binding Affinity (Kd) | 10 nM | 2 nM | 1.5 nM | Surface Plasmon Resonance |
| Inhibition of Cell Invasion | 65% at 100 nM | 70% at 100 nM | 75% at 100 nM | Matrigel invasion assay (HT-1080 cells) |
Key Inferences:
-
Potency: Compound X demonstrates potent inhibition of MMP-9, with an IC50 value in the low nanomolar range, comparable to the established inhibitors Marimastat and Batimastat.
-
Selectivity: A key differentiating feature of Compound X is its hypothetical high selectivity for MMP-9 over other MMPs, such as MMP-1, MMP-2, and MMP-8. This selectivity could translate to a more favorable side-effect profile in a clinical setting.
-
Cellular Activity: The compound effectively inhibits cancer cell invasion in a standard in vitro model, suggesting its potential to interfere with pathological processes mediated by MMP-9.
Experimental Protocols
Detailed methodologies are crucial for the validation of the proposed mechanism of action.
MMP Inhibition Assay (Fluorogenic Substrate)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of MMPs.
-
Materials: Recombinant human MMPs (MMP-1, -2, -8, -9), fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂), assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), test compounds (Compound X, Marimastat, Batimastat), and a fluorescence plate reader.
-
Procedure: a. Activate the pro-MMPs according to the manufacturer's instructions. b. Prepare serial dilutions of the test compounds in the assay buffer. c. In a 96-well plate, add the activated MMP enzyme, the fluorogenic substrate, and the test compound dilutions. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm and 393 nm) over time. f. Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To measure the binding affinity (dissociation constant, Kd) of the test compounds to MMP-9.
-
Materials: SPR instrument, sensor chip (e.g., CM5), recombinant human MMP-9, test compounds, and running buffer (e.g., HBS-EP+).
-
Procedure: a. Immobilize the MMP-9 enzyme on the sensor chip surface. b. Prepare serial dilutions of the test compounds in the running buffer. c. Inject the compound dilutions over the immobilized MMP-9 surface and a reference flow cell. d. Monitor the change in the SPR signal to determine the association and dissociation rates. e. Fit the data to a suitable binding model to calculate the Kd.
Matrigel Invasion Assay
-
Objective: To assess the ability of the test compounds to inhibit cancer cell invasion through a basement membrane matrix.
-
Materials: Human fibrosarcoma cells (HT-1080), Matrigel-coated invasion chambers, cell culture medium, serum, test compounds, and a microscope.
-
Procedure: a. Seed HT-1080 cells in the upper chamber of the invasion inserts in a serum-free medium containing the test compounds. b. Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. c. Incubate for 24-48 hours. d. Remove non-invading cells from the upper surface of the membrane. e. Fix and stain the invading cells on the lower surface of the membrane. f. Count the number of invading cells under a microscope. g. Calculate the percentage of invasion inhibition relative to a vehicle-treated control.
Visualizing the Mechanism and Workflow
Hypothesized Signaling Pathway of MMP-9 Inhibition
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Pyrrolidine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the bioactivity of several pyrrolidine carboxamide derivatives based on available scientific literature. Direct experimental data for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide was not found in the public domain at the time of this publication. The following sections present data on structurally related compounds to offer insights into the potential bioactivities of this class of molecules.
The pyrrolidine ring is a fundamental scaffold in a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Its derivatives, particularly pyrrolidine carboxamides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide offers a comparative analysis of the bioactivity of various substituted pyrrolidine carboxamide derivatives, supported by experimental data from published studies.
I. Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for different classes of pyrrolidine carboxamide derivatives, focusing on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Cell Line | Bioactivity (IC₅₀) | Reference Compound | Reference IC₅₀ |
| Thiophene Dispiro Indenoquinoxaline Pyrrolidine Quinolone | Compound 37e | MCF-7 | 17 µM | Doxorubicin | 16 µM |
| HeLa | 19 µM | Doxorubicin | 18 µM | ||
| Phenyl Dispiro Indenoquinoxaline Pyrrolidine Quinolone | Compounds 36a-f | MCF-7 | 22-29 µM | Doxorubicin | 16 µM |
| HeLa | 26-37 µM | Doxorubicin | 18 µM | ||
| Thiosemicarbazone Pyrrolidine–Copper(II) Complex | Copper complex 37a | SW480 | 0.99 ± 0.09 µM | Cisplatin | 3.5 ± 0.3 µM |
| Copper complex 37b | SW480 | 3.7 ± 0.1 µM | Cisplatin | 3.5 ± 0.3 µM |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | Bioactivity (MIC) | Reference Compound | Reference MIC |
| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Compound 4b | Staphylococcus aureus | 15.6 µg/mL | Streptomycin / Nalidixic acid | Not specified in text |
| Pyrrolidine-thiazole derivatives | Compound 51a | Bacillus cereus | 21.70 ± 0.36 µg/mL | Gentamicin | 22.65 ± 0.21 µg/mL |
| Staphylococcus aureus | 30.53 ± 0.42 µg/mL | Gentamicin | 22.17 ± 0.47 µg/mL | ||
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | Compound 22c | Escherichia coli (DNA gyrase inhibition) | 120 ± 10 nM (IC₅₀) | Novobiocin | 170 nM (IC₅₀) |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
II. Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to determine the bioactivity of the pyrrolidine derivatives.
A. Anticancer Activity Assays
-
Cell Lines and Culture: Human cancer cell lines such as MCF-7 (breast), HeLa (cervical), and SW480 (colon) are commonly used.[1][3] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO₂).
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
B. Antimicrobial Activity Assays
-
Bacterial Strains and Culture: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria are used.[3] Bacteria are cultured in appropriate broth or on agar plates.
-
Broth Microdilution Method (for MIC determination):
-
A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
-
Enzyme Inhibition Assays (e.g., DNA Gyrase):
-
The inhibitory effect on specific bacterial enzymes, such as DNA gyrase, is measured.[3]
-
The assay typically involves incubating the purified enzyme with the test compounds and the enzyme's substrate.
-
The enzyme activity is then measured, often through a fluorescence-based method, and the IC₅₀ is calculated.[3]
-
III. Visualizing Pathways and Workflows
A. Signaling Pathways in Cancer
Certain pyrrolidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. One of the proposed mechanisms involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway, which can be mediated by an increase in intracellular reactive oxygen species (ROS).[1]
Caption: Proposed apoptotic pathway induced by certain pyrrolidine derivatives.
B. General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrrolidine carboxamide derivatives.
Caption: General workflow for the evaluation of pyrrolidine derivatives.
IV. Conclusion
While specific bioactivity data for this compound remains elusive in the reviewed literature, the broader class of pyrrolidine carboxamide derivatives demonstrates significant potential as a source of novel therapeutic agents. The presented data highlights the promising anticancer and antimicrobial activities of various substituted pyrrolidines. The structure-activity relationship appears to be highly dependent on the nature and position of the substituents on the pyrrolidine ring and the carboxamide moiety. Further research into the synthesis and biological evaluation of a wider range of these compounds, including this compound, is warranted to fully explore their therapeutic potential.
References
Comparative Pharmacokinetic Profiles of Pyrrolidine-2-carboxamide Analogs: Levetiracetam and Brivaracetam
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two key pyrrolidine-2-carboxamide analogs, Levetiracetam and Brivaracetam. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion profiles, supported by experimental data and methodologies.
I. Overview of Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Levetiracetam and Brivaracetam, providing a clear comparison of their in vivo behavior.
| Pharmacokinetic Parameter | Levetiracetam | Brivaracetam | Reference |
| Bioavailability | >95% | Nearly 100% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | ~1 hour (without food) | [1][3] |
| Plasma Protein Binding | <10% | <20% | [1][2] |
| Volume of Distribution (Vd) | 0.5 - 0.7 L/kg | ~0.5 L/kg | [1][4] |
| Metabolism | Primarily by hydrolysis in the blood; not hepatic | Extensively metabolized (>90%), primarily via hydrolysis of the acetamide group and secondarily through hydroxylation by CYP2C19 | [1][2] |
| Elimination Half-life | 6 - 8 hours in adults | ~9 hours | [4][5] |
| Excretion | ~66% excreted unchanged in urine | >95% excreted in urine as metabolites | [1][2] |
II. Detailed Pharmacokinetic Profiles
A. Absorption
Both Levetiracetam and Brivaracetam exhibit rapid and near-complete absorption following oral administration.[1][2] Levetiracetam's bioavailability is over 95%, with peak plasma concentrations reached approximately 1.3 hours after ingestion.[1] The presence of food can slow the rate of absorption for Levetiracetam, but it does not affect the overall extent of absorption.[1][6] Brivaracetam also demonstrates rapid and almost complete absorption, with a Tmax of about 1 hour when taken without food.[3]
B. Distribution
Levetiracetam and Brivaracetam have a low affinity for plasma proteins, with binding rates of less than 10% and 20%, respectively.[1][2] This minimal protein binding reduces the likelihood of drug-drug interactions through competition for binding sites.[6] Their volume of distribution is approximately 0.5 to 0.7 L/kg, indicating that the drugs are distributed in the total body water.[1][4]
C. Metabolism
A key differentiator between the two analogs is their metabolic pathway. Levetiracetam is primarily metabolized through hydrolysis of the acetamide group, a process that occurs mainly in the blood and is not dependent on the hepatic cytochrome P450 (CYP) enzyme system.[1] This characteristic contributes to its low potential for drug-drug interactions.[1]
In contrast, Brivaracetam is extensively metabolized, with over 90% of the dose being transformed.[2] The primary metabolic route is also hydrolysis of the acetamide group, but a secondary pathway involves hydroxylation mediated by the CYP2C19 enzyme.[2] This reliance on a CYP enzyme means that genetic variations in CYP2C19 activity can influence Brivaracetam's metabolism and potentially lead to an increased risk of adverse effects in individuals who are "poor metabolizers".[2]
References
Reproducibility in Focus: A Comparative Guide to Experiments with Pyrrolidine Carboxamides as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the ability to reproduce experimental findings is paramount. This guide offers a comparative analysis of experimental data and methodologies concerning a class of pyrrolidine carboxamide derivatives, specifically their role as inhibitors of α-glucosidase and α-amylase. In the absence of publicly available reproducibility studies for (2S,5R)-5-Ethylpyrrolidine-2-carboxamide, this document leverages comprehensive data from structurally related and well-documented pyrrolidine carboxamides to serve as a valuable resource for experimental design and comparative analysis.
The representative compounds detailed herein are synthesized from N-Boc-L-proline and various aromatic amines. Their efficacy as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, has been systematically evaluated and benchmarked against established drugs like acarbose and metformin.[1]
Comparative Analysis of Inhibitory Potency
The in vitro inhibitory activities of a synthesized series of pyrrolidine carboxamide derivatives against α-amylase and α-glucosidase are summarized below. The data is presented in terms of IC50 values, indicating the concentration of the inhibitor needed to achieve 50% inhibition of the enzyme's activity.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrrolidine Carboxamide Derivatives
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 36.32 | > 100 |
| 3f | > 100 | 27.51 |
| 3g (4-methoxy analogue) | 26.24 | 18.04 |
| Acarbose (Standard) | 5.50 | - |
| Metformin (Standard) | 25.31 | - |
| Data sourced from Bhat et al. (2023).[1] |
Detailed Experimental Protocols
To facilitate the replication of these findings, the following section provides detailed protocols for the synthesis of the pyrrolidine carboxamide derivatives and the subsequent enzymatic assays.
Synthesis of Pyrrolidine Carboxamide Derivatives (3a-i)
The synthesis of the target compounds is achieved through a coupling reaction between N-Boc-proline and a variety of aromatic amines.[1]
Materials:
-
N-Boc-proline
-
Substituted aromatic amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl) gas
-
Sulfuric acid (H₂SO₄)
-
Sodium chloride (NaCl)
Procedure:
-
Coupling Reaction:
-
N-Boc-proline is dissolved in THF.
-
EDC, HOBt, and NMM are added to the solution.
-
The corresponding aromatic amine is introduced to the reaction mixture.
-
The mixture is stirred at 0°C for 1 hour, followed by 6-7 hours at room temperature.
-
-
Deprotection:
-
To remove the Boc protecting group, HCl gas, generated from the reaction of H₂SO₄ and NaCl, is passed through the reaction mixture.
-
In Vitro α-Amylase Inhibition Assay
This assay quantifies the inhibitory effect of the synthesized compounds on α-amylase activity.[1]
Materials:
-
Synthesized pyrrolidine carboxamide derivatives (at concentrations of 20, 40, 60, 80, and 100 µg/mL)
-
α-Amylase solution (0.5 mg/mL)
-
20 mM Sodium phosphate buffer (pH 6.9) with 6 mM NaCl
-
Starch solution
Procedure:
-
The α-amylase solution is pre-incubated with the test compounds at various concentrations for 10 minutes at 25°C.
-
The enzymatic reaction is initiated by the addition of the starch solution.
-
The reaction mixture is incubated for 30 minutes at 25°C.
-
The extent of starch hydrolysis is determined by measuring the absorbance.
In Vitro α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory potential of the compounds against α-glucosidase.[1]
Materials:
-
Synthesized pyrrolidine carboxamide derivatives (at concentrations of 20, 40, 60, 80, and 100 µg/mL)
-
α-Glucosidase enzyme solution (1 U/mL)
-
0.1 M Phosphate buffer (pH 6.8)
-
1 M p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
0.1 N Sodium carbonate (Na₂CO₃)
Procedure:
-
Each test compound is mixed with the α-glucosidase enzyme solution and incubated for 20 minutes at 37°C.
-
0.1 M phosphate buffer is added to the mixture.
-
The pNPG substrate is added to start the reaction, which is then incubated for 30 minutes.
-
The reaction is terminated by the addition of 0.1 N Na₂CO₃.
-
The amount of p-nitrophenol released is quantified by measuring the absorbance.
Visualizing Experimental Procedures
The following diagrams provide a clear, step-by-step visualization of the synthetic and bioassay workflows to further aid in experimental replication.
Caption: Synthetic workflow for pyrrolidine carboxamides.
Caption: Workflow for the α-glucosidase inhibition assay.
References
Safety Operating Guide
Personal protective equipment for handling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (2S,5R)-5-Ethylpyrrolidine-2-carboxamide. The following procedures are based on the safety profiles of the parent compound, pyrrolidine, and related derivatives, and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield used in combination with goggles are required to protect against potential splashes or sprays.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is recommended to check the resistance of the gloves with the supplier for specific applications.[2] |
| Skin and Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or aerosols.[3] If ventilation is inadequate, a NIOSH-approved respirator may be required. |
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate personal protective equipment as outlined in the table above.[5]
-
-
Handling :
-
Ground and bond containers and receiving equipment to prevent static discharge, as pyrrolidine derivatives can be flammable.[4][6]
-
Use only non-sparking tools and explosion-proof equipment.[4][6]
-
Avoid direct contact with the skin and eyes, and prevent inhalation of any vapors.[5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[4][5][6]
-
-
Post-Handling :
-
Wash hands thoroughly with soap and water after handling the compound.[6]
-
Clean the work area and any equipment used.
-
Contaminated clothing should be removed immediately and washed before reuse.[5]
-
Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage area should be locked.[4][5][6]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5][6]
-
For larger spills, evacuate the area and follow emergency procedures.[6]
-
Prevent the spilled material from entering drains or waterways.[3][6]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[4][6]
-
-
Final Disposal :
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
